(±)10(11)-DiHDPA
Description
Structure
3D Structure
Properties
IUPAC Name |
(4Z,7Z,13Z,16Z,19Z)-10,11-dihydroxydocosa-4,7,13,16,19-pentaenoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H34O4/c1-2-3-4-5-6-7-8-11-14-17-20(23)21(24)18-15-12-9-10-13-16-19-22(25)26/h3-4,6-7,10-15,20-21,23-24H,2,5,8-9,16-19H2,1H3,(H,25,26)/b4-3-,7-6-,13-10-,14-11-,15-12- | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OAZUCYZBXHOCES-UQZHZJRSSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC=CCC=CCC=CCC(C(CC=CCC=CCCC(=O)O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC/C=C\C/C=C\C/C=C\CC(C(C/C=C\C/C=C\CCC(=O)O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H34O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
362.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
difference between 10(11)-EpDPE and (±)10(11)-DiHDPA
Differentiation, Metabolic Fate, and Pharmacological Significance
Executive Summary
This guide delineates the critical technical and functional differences between 10(11)-EpDPE (10,11-epoxydocosapentaenoic acid) and its downstream metabolite (±)10(11)-DiHDPA (10,11-dihydroxydocosapentaenoic acid).[1][2]
In the context of drug development and lipid signaling:
-
10(11)-EpDPE is the bioactive pharmacophore , acting as a potent anti-angiogenic and anti-inflammatory mediator.[1][2] It is an endogenous metabolite of Docosahexaenoic Acid (DHA) produced by Cytochrome P450 (CYP) epoxygenases.[1]
-
This compound is the inactivation product , formed via the hydrolysis of the epoxide by Soluble Epoxide Hydrolase (sEH).[1][2] While often used as a stable biomarker for pathway flux, it generally lacks the potent signaling efficacy of its epoxide precursor.
The preservation of 10(11)-EpDPE by inhibiting sEH is a validated therapeutic strategy for treating neuropathic pain, ocular neovascularization, and metastatic cancer.[1][2]
Chemical Identity & Structural Biology[1][2]
The transition from EpDPE to DiHDPA represents a fundamental change in polarity, stability, and steric conformation, which dictates receptor binding and half-life.[2]
| Feature | 10(11)-EpDPE | This compound |
| Full Name | 10,11-epoxy-docosapentaenoic acid | 10,11-dihydroxy-docosapentaenoic acid |
| Common Abbr. | 10,11-EDP | 10,11-DiHDPE / 10,11-DiHDoPE |
| Molecular Formula | C₂₂H₃₂O₃ | C₂₂H₃₄O₄ |
| Molecular Weight | 344.5 g/mol | 362.5 g/mol (+18 Da, H₂O) |
| Functional Group | Epoxide (Three-membered ether ring) | Vicinal Diol (Two adjacent hydroxyls) |
| Polarity (LogP) | High Lipophilicity (~5.[1][2][3]3) | Increased Polarity (Hydrophilic shift) |
| Stereochemistry | Biologically produced as specific enantiomers (e.g., 10S,11R).[1] Synthetic standards are often racemic (±).[1][2] | Retains chirality of precursor but ring opening usually results in threo or erythro diols. |
| Chemical Stability | Labile: Sensitive to acidic pH and nucleophilic attack.[2] | Stable: Resistant to hydrolysis; suitable for long-term storage.[2] |
Biosynthesis & Metabolic Pathway
The physiological relationship between these two lipids is governed by the CYP-sEH Axis .[2] This pathway is the primary target for sEH inhibitor (sEHi) drug discovery programs.[1]
Pathway Visualization
Figure 1: The metabolic cascade converting dietary DHA into the bioactive 10(11)-EpDPE, and its subsequent inactivation to 10(11)-DiHDPA by sEH.[1][2] Inhibition of sEH stabilizes the epoxide pool.
Functional Pharmacology[1]
10(11)-EpDPE: The Angiogenesis Inhibitor
Unlike its arachidonic acid-derived counterparts (EETs), which are often pro-angiogenic, 10(11)-EpDPE exerts distinct anti-tumor effects.[1][2]
-
Mechanism: Inhibits VEGF-induced endothelial cell migration and tube formation.[2]
-
Therapeutic Application: Suppression of primary tumor growth and metastasis.[4]
-
Pain Modulation: Acts as a potent antihyperalgesic agent in inflammatory pain models.[2]
This compound: The Inactive Metabolite?
-
Primary Status: Generally considered biologically inert regarding the specific anti-angiogenic potency of its parent epoxide.
-
Nuance: High concentrations of diols can sometimes act as competitive antagonists or possess weak pro-inflammatory properties in specific tissues, but in the context of sEH inhibition, they are the "waste" product.
-
Utility: Used primarily as a biomarker in pharmacokinetic (PK) studies.[1] An increase in the DiHDPA/EpDPE ratio indicates high sEH activity and rapid clearance of the active drug.
Analytical Methodology (LC-MS/MS)[1][2][6][7][8][9]
Differentiating these two species requires precise chromatographic separation and mass spectrometry parameters due to the potential for in-source fragmentation.[2]
Chromatographic Separation[1][5][7][8][10]
-
Column: C18 Reverse Phase (e.g., Kinetex C18 or BEH C18).[1]
-
Elution Order: 10(11)-DiHDPA elutes earlier (more polar) than 10(11)-EpDPE.[1][2]
-
Mobile Phase: Water/Acetonitrile (or Methanol) with 0.01% Acetic Acid.[1][2] Note: Avoid strong acids which degrade the epoxide.
Mass Spectrometry Transitions (MRM)
Operate in Negative Electrospray Ionization (ESI-) mode.[1][2]
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) | Notes |
| 10(11)-EpDPE | 343.2 [M-H]⁻ | 299.2 (COO⁻) | ~15-20 | Primary Quantifier.[1][2] |
| 343.2 | 281.2 (H₂O loss) | ~15-20 | Qualifier. | |
| This compound | 361.2 [M-H]⁻ | 153.1 | ~20-25 | Check for crosstalk. |
| 361.2 | 299.2 | ~20 | Common fragment.[1][2] |
Critical Analytical Warning: 10(11)-EpDPE is acid-labile .[1][2] If your LC mobile phase is too acidic (e.g., >0.1% Formic Acid) or if samples are left in acidic reconstitution solvent, the epoxide will artificially hydrolyze to the diol during analysis, leading to false-negative epoxide data and false-positive diol data.[1][2] Use 0.01% Acetic Acid or neutral pH buffers. [1][2]
Experimental Protocols
Protocol A: Stability Assessment (Epoxide Integrity)
Purpose: To validate sample handling procedures and ensure 10(11)-EpDPE is not degrading before analysis.[1][2]
-
Preparation: Prepare a 1 µM solution of 10(11)-EpDPE in three buffers:
-
Incubation: Incubate at Room Temperature (25°C).
-
Sampling: Aliquot at T=0, T=30 min, T=2 hours.
-
Analysis: Inject immediately onto LC-MS/MS.
-
Validation Criteria: Buffer A and C must show >95% retention of the epoxide peak area relative to T=0. Buffer B should show significant conversion to the DiHDPA mass (m/z 361.2).[1]
Protocol B: In Vitro sEH Activity Assay
Purpose: To screen drug candidates for sEH inhibition using 10(11)-EpDPE as the physiological substrate.[1][2]
-
Enzyme Prep: Dilute recombinant human sEH (hsEH) to 10 nM in Tris-HCl buffer (pH 7.4) containing 0.1 mg/mL BSA.[1][2]
-
Inhibitor Incubation: Add test compound (sEHi) or vehicle (DMSO) to the enzyme solution.[1] Incubate for 15 min at 30°C.
-
Substrate Addition: Add 10(11)-EpDPE (Final concentration: 50 µM).
-
Reaction: Incubate for 10–30 minutes at 30°C.
-
Quenching: Stop reaction by adding 2 volumes of ice-cold Methanol containing Internal Standard (e.g., 10(11)-EpDPE-d11).
-
Quantification: Centrifuge (10,000 x g, 5 min) and analyze supernatant by LC-MS/MS.
-
Calculation:
References
-
Morisseau, C., et al. (2010). Naturally occurring monoepoxides of eicosapentaenoic acid and docosahexaenoic acid are bioactive antihyperalgesic lipids. Journal of Lipid Research, 51(12), 3481-3490.[1][2]
-
Zhang, G., et al. (2013). Epoxy metabolites of docosahexaenoic acid (DHA) inhibit angiogenesis, tumor growth, and metastasis.[1] Proceedings of the National Academy of Sciences (PNAS), 110(16), 6530-6535.[1][2] [1]
-
Wagner, K., et al. (2017). Soluble epoxide hydrolase as a therapeutic target for pain, inflammatory and neurodegenerative diseases.[2] Pharmacology & Therapeutics, 180, 62-76.[2]
-
Yang, J., et al. (2011). Quantitative profiling of oxylipins through comprehensive LC-MS/MS analysis: application in cardiac surgery.[2] Analytical and Bioanalytical Chemistry, 404, 1413–1426.[2][5]
-
Cayman Chemical. Product Information: (±)10(11)-EpDPA and this compound.[1][2]
Sources
- 1. Development of a Liquid Chromatography–Tandem Mass Spectrometry Method for Oxylipin Analysis and Its Application to Children’s Plasma - PMC [pmc.ncbi.nlm.nih.gov]
- 2. caymanchem.com [caymanchem.com]
- 3. 10,11-DiHDPE | C22H34O4 | CID 16061145 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Epoxy metabolites of docosahexaenoic acid (DHA) inhibit angiogenesis, tumor growth, and metastasis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. lcms.labrulez.com [lcms.labrulez.com]
Metabolic Fate of DHA-Derived Vicinal Diols: A Technical Analysis
Executive Summary
The metabolic trajectory of Docosahexaenoic Acid (DHA) is frequently oversimplified as a binary conversion to pro-resolving mediators (resolvins/protectins). However, a dominant yet often overlooked parallel pathway involves the cytochrome P450 (CYP) epoxygenase-mediated formation of Epoxydocosapentaenoic acids (EpDPEs) and their subsequent hydrolysis by Soluble Epoxide Hydrolase (sEH) into Dihydroxydocosapentaenoic acids (DiHDPEs) .
Historically dismissed as inert degradation products, DHA-derived vicinal diols (particularly 19,20-DiHDPE) are now emerging as distinct bioactive entities with specific roles in vascular permeability and diabetic retinopathy. This guide delineates the precise metabolic fate of these diols—spanning glucuronidation, beta-oxidation, and phospholipid re-esterification—providing a mechanistic roadmap for researchers targeting the sEH pathway in drug development.
Biochemical Genesis: The sEH Bottleneck
The formation of vicinal diols is the result of a specific enzymatic "shunt" that diverts bio-active epoxides toward a more polar, generally less potent state.
The CYP-sEH Axis[1]
-
Epoxidation: CYP epoxygenases (primarily CYP2C and CYP2J subfamilies) attack the alkene bonds of DHA. The terminal omega-3 double bond is a preferred site, yielding 19,20-EpDPE .[1]
-
Hydrolysis: The enzyme Soluble Epoxide Hydrolase (sEH/EPHX2) rapidly hydrates the epoxide ring. This addition of water opens the ring, creating a vicinal diol (two adjacent hydroxyl groups).
-
Substrate Specificity: sEH shows high catalytic efficiency for 19,20-EpDPE, converting it to 19,20-DiHDPE (also referred to as 19,20-DiHDPA).
-
Critical Insight: The conversion of EpDPE to DiHDPE represents a massive shift in polarity and solubility (LogP decrease), fundamentally altering the molecule's ability to cross membranes and interact with hydrophobic binding pockets (e.g., PPARγ).
The Three Metabolic Fates of DiHDPEs
Once formed, DiHDPEs do not simply accumulate; they undergo three distinct metabolic fates that determine their biological half-life and excretion.
Fate A: Phase II Conjugation (Glucuronidation)
This is the primary clearance mechanism for circulating diols. The introduction of the diol moiety makes the lipid a prime substrate for UDP-glucuronosyltransferases (UGTs).
-
Mechanism: The hydroxyl groups at positions 19 or 20 serve as conjugation sites for glucuronic acid.
-
Primary Isoform: UGT2B7 is the dominant isoform responsible for glucuronidating long-chain fatty acid alcohols and diols.
-
Outcome: The resulting DiHDPE-glucuronide is highly water-soluble and is actively transported into the urine (renal excretion) or bile.
-
Detection: In human urine, DiHDPEs are predominantly found as glucuronide conjugates. Analysis requires beta-glucuronidase hydrolysis to liberate the parent diol for quantification.
Fate B: Peroxisomal Beta-Oxidation
Similar to their parent fatty acid (DHA), DiHDPEs are substrates for beta-oxidation. However, the presence of the diol group presents a steric challenge to mitochondrial machinery, often necessitating peroxisomal processing.
-
Chain Shortening: The carboxyl end undergoes sequential removal of 2-carbon units (Acetyl-CoA).
-
Retroconversion: Just as DHA is retroconverted to EPA, DiHDPEs can be chain-shortened to 16- or 18-carbon diol analogs.
-
Metabolic Stall: Beta-oxidation proceeds until the enzymatic machinery encounters the diol functionality (e.g., at C19/C20). This often results in the accumulation of shorter-chain diol metabolites which are then excreted or further oxidized.
Fate C: Phospholipid Re-esterification
While less efficient than the incorporation of DHA or EpDPEs, a fraction of DiHDPEs is re-esterified into membrane phospholipids.
-
Target Lipids: Phosphatidylcholine (PC) and Phosphatidylinositol (PI).[2]
-
Biological Consequence: Incorporation of the bulky, polar diol group into the sn-2 position of phospholipids disrupts membrane packing and fluidity. This "storage" mechanism allows for the slow release of diols upon phospholipase activation (e.g., cPLA2), potentially contributing to chronic vascular signaling in disease states like diabetes.
Comparative Bioactivity: Epoxide vs. Diol
The dogma that diols are "inactive" is being revised. While they lack the potent anti-inflammatory and vasodilatory properties of epoxides, they possess distinct pathological activities.
| Feature | 19,20-EpDPE (Epoxide) | 19,20-DiHDPE (Diol) |
| Primary Effect | Vasodilation, Anti-inflammatory | Pro-permeability, Angiogenesis |
| Target | BK channels, PPARγ | Unknown GPCRs, TRPV4 (potential) |
| Solubility | Lipophilic | Amphiphilic/Polar |
| Retinal Effect | Protects vasculature | Induces pericyte loss (Retinopathy link) |
| sEH Inhibition | Stabilizes (Beneficial) | Reduces (Beneficial) |
Visualization of the Metabolic Pathway[4][5]
Caption: The metabolic cascade of DHA via the CYP-sEH axis, highlighting the divergence of the toxic diol metabolite into excretion, oxidation, or membrane incorporation pathways.
Experimental Protocol: Quantifying DiHDPEs
To accurately study these metabolites, researchers must prevent ex vivo formation and separate enantiomers.
Step 1: Sample Preparation
-
Inhibition: Immediately upon blood draw or tissue harvest, add t-AUCB (10 µM) to inhibit sEH activity and BHT to prevent auto-oxidation.
-
Hydrolysis (Optional): To measure total diols (free + glucuronidated), treat plasma with
-glucuronidase (Helix pomatia) for 2 hours at 37°C.
Step 2: Solid Phase Extraction (SPE)
-
Condition Oasis HLB cartridges with methanol and water.
-
Load acidified sample (pH 3.5).
-
Wash with 5% methanol.
-
Elute with ethyl acetate.
-
Evaporate under nitrogen and reconstitute in methanol.
Step 3: LC-MS/MS Analysis
-
Column: Phenomenex Kinetex C18 (for regioisomers) or Chiralpak AD-RH (for enantiomers).
-
Mobile Phase: Gradient of Water/Acetonitrile with 0.1% Acetic Acid.
-
Ionization: ESI Negative Mode.
-
MRM Transitions:
Validation Check: The ratio of DiHDPE to EpDPE is a validated biomarker for in vivo sEH activity. A high ratio indicates high sEH activity and potential loss of therapeutic epoxides.
References
-
Morisseau, C., & Hammock, B. D. (2013). Impact of soluble epoxide hydrolase and epoxyeicosanoids on human health. Annual Review of Pharmacology and Toxicology.
-
Hu, J., et al. (2017).[4] Inhibition of soluble epoxide hydrolase prevents diabetic retinopathy. Nature.
-
Arnold, C., et al. (2010). Arachidonic acid-metabolizing cytochrome P450 enzymes are targets of {omega}-3 fatty acids. Journal of Biological Chemistry.
-
Newman, J. W., et al. (2005). Cytochrome P450-dependent lipid metabolism in metabolic syndrome. Prostaglandins & Other Lipid Mediators.[6][7][3][8][9]
-
Little, J. P., et al. (2002). Glucuronidation of the dietary fatty acids, phytanic acid and docosahexaenoic acid, by human UDP-glucuronosyltransferases. Drug Metabolism and Disposition.[10][11][12]
-
Fischer, R., et al. (2014). Dietary omega-3 fatty acids modulate the eicosanoid profile in man. Prostaglandins, Leukotrienes and Essential Fatty Acids.[6]
Sources
- 1. Epoxydocosapentaenoic acid - Wikipedia [en.wikipedia.org]
- 2. d-nb.info [d-nb.info]
- 3. tandfonline.com [tandfonline.com]
- 4. Frontiers | Effect of ω-3 Polyunsaturated Fatty Acids-Derived Bioactive Lipids on Metabolic Disorders [frontiersin.org]
- 5. 19,20-EpDPE, a bioactive CYP450 metabolite of DHA monoacyglyceride, decreases Ca²⁺ sensitivity in human pulmonary arteries - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Frontiers | Epoxy-Oxylipins and Soluble Epoxide Hydrolase Metabolic Pathway as Targets for NSAID-Induced Gastroenteropathy and Inflammation-Associated Carcinogenesis [frontiersin.org]
- 7. academic.oup.com [academic.oup.com]
- 8. mdpi.com [mdpi.com]
- 9. The Role of Long Chain Fatty Acids and Their Epoxide Metabolites in Nociceptive Signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Glucuronidation: Driving Factors and Their Impact on Glucuronide Disposition - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Glucuronidation: driving factors and their impact on glucuronide disposition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
Mechanism of Action: (±)10(11)-DiHDPA and the DHA-CYP-sEH Axis in Angiogenesis
This guide provides an in-depth technical analysis of the mechanism of action for (±)10(11)-DiHDPA (10,11-dihydroxydocosapentaenoic acid) within the context of angiogenesis. It synthesizes primary literature regarding the cytochrome P450 (CYP) epoxygenase pathway of Docosahexaenoic Acid (DHA) metabolism.
Executive Summary
This compound is a bioactive lipid metabolite derived from the omega-3 fatty acid Docosahexaenoic Acid (DHA).[1][2] It acts as the downstream hydrolysis product of 10,11-EpDPE (10,11-epoxydocosapentaenoic acid), a potent anti-angiogenic mediator.
In the context of angiogenesis, the mechanism is defined by a "metabolic switch" regulated by the enzyme Soluble Epoxide Hydrolase (sEH) .[3] While the precursor epoxide (10,11-EpDPE) actively inhibits VEGF-induced endothelial cell proliferation and migration, its conversion to the diol (10,11-DiHDPA) represents a loss-of-function event. Consequently, the accumulation of this compound signifies the inactivation of the anti-angiogenic signal, effectively permitting angiogenic progression. Recent data further suggests that unlike their epoxide precursors, diol metabolites may possess weak pro-inflammatory properties that indirectly support the tumor microenvironment.
Molecular Identity & Biosynthesis
To understand the mechanism, one must first map the metabolic trajectory. This compound does not exist in isolation but is the product of a specific enzymatic cascade.
The DHA-CYP-sEH Pathway[4]
-
Substrate: Docosahexaenoic Acid (DHA) , an omega-3 polyunsaturated fatty acid incorporated into cell membrane phospholipids.
-
Epoxidation (The Activation): Cytochrome P450 epoxygenases (primarily CYP2C and CYP2J isoforms) metabolize DHA into Epoxydocosapentaenoic acids (EDPs/EpDPEs) .
-
Hydrolysis (The Inactivation): The enzyme Soluble Epoxide Hydrolase (sEH) rapidly hydrolyzes the epoxide ring of 10,11-EpDPE, adding a water molecule to form the vicinal diol.
-
Product:This compound (The stable, generally inactive metabolite).
-
Chemical Structure Context[2][7][8][9][10]
-
10,11-EpDPE: Contains a strained 3-membered epoxide ring at the 10,11 position. This strain is critical for its binding affinity to target receptors (e.g., VEGFR2 inhibition).
-
10,11-DiHDPA: Contains adjacent hydroxyl groups at carbons 10 and 11. This structure is more polar and chemically stable but lacks the electrophilic reactivity of the epoxide.
Mechanism of Action: The Angiogenic Switch
The biological activity of this compound is best understood in contrast to its precursor. The "mechanism" is effectively the termination of VEGF suppression .
A. The Precursor's Role (10,11-EpDPE)
The epoxide precursor is the primary effector. Its mechanism involves:
-
Target: VEGFR2 (KDR/Flk-1) .
-
Action: 10,11-EpDPE inhibits VEGF-induced phosphorylation of VEGFR2.
-
Signaling Cascade: By blocking VEGFR2 activation, it suppresses the downstream ERK1/2 (p44/42 MAPK) signaling pathway.
-
Phenotypic Outcome: Inhibition of endothelial cell migration, tube formation, and microvessel sprouting.
B. The Diol's Role (10,11-DiHDPA)
The conversion to this compound alters the signaling landscape:
-
Loss of VEGFR2 Inhibition: Unlike the epoxide, this compound exhibits significantly reduced or negligible affinity for the VEGFR2 inhibitory site. It fails to block VEGF-induced phosphorylation.
-
Restoration of Angiogenesis: By metabolizing the inhibitor (EpDPE) into the diol (DiHDPA), sEH restores the endothelial cell's sensitivity to VEGF. Thus, high levels of 10,11-DiHDPA correlate with active angiogenesis.
-
Potential Pro-Inflammatory Activity: Emerging evidence suggests that while epoxides are anti-inflammatory, their corresponding diols (including DiHDPAs) can be pro-inflammatory or cytotoxic in specific contexts (e.g., colonic inflammation), potentially fueling the angiogenic drive via cytokine release (e.g., MCP-1).
Pathway Visualization
The following diagram illustrates the metabolic switch where sEH activity dictates the transition from anti-angiogenic (Epoxide) to permissive/inactive (Diol) states.
Caption: The DHA metabolic axis. 10,11-EpDPE inhibits VEGFR2-mediated angiogenesis. Hydrolysis by sEH to 10,11-DiHDPA abolishes this inhibition, restoring angiogenic potential.
Experimental Protocols for Validation
To validate the mechanism of this compound, researchers must compare it against its epoxide precursor and use sEH inhibitors to modulate the ratio of these metabolites.
Protocol A: In Vitro Endothelial Tube Formation Assay
Objective: Determine the differential potency of 10,11-EpDPE vs. 10,11-DiHDPA on VEGF-induced angiogenesis.
-
Cell Culture: Culture Human Umbilical Vein Endothelial Cells (HUVECs) in EGM-2 medium. Starve cells in basal medium (0.5% FBS) for 6 hours prior to assay.
-
Matrix Preparation: Thaw Growth Factor-Reduced Matrigel at 4°C. Coat 96-well plates (50 µL/well) and polymerize at 37°C for 30 mins.
-
Treatment Groups:
-
Vehicle Control: DMSO (<0.1%).
-
Positive Control: VEGF (20 ng/mL).
-
Test Group 1: VEGF + 10,11-EpDPE (1 µM).
-
Test Group 2: VEGF + this compound (1 µM).
-
Test Group 3: VEGF + 10,11-EpDPE + sEH Inhibitor (e.g., t-AUCB or TPPU, 1 µM).
-
-
Seeding: Seed HUVECs (1.5 x 10^4 cells/well) onto the Matrigel.
-
Incubation: Incubate for 6–18 hours at 37°C, 5% CO2.
-
Quantification: Image using phase-contrast microscopy. Analyze "Total Tube Length" and "Branch Points" using ImageJ (Angiogenesis Analyzer plugin).
-
Expected Result: 10,11-EpDPE will significantly reduce tube length. This compound will show minimal inhibition (comparable to VEGF alone). Group 3 (Epoxide + sEH inhibitor) will show maximal inhibition due to stabilization of the epoxide.
-
Protocol B: In Vivo Matrigel Plug Assay
Objective: Assess physiological angiogenesis and the stability of the metabolite.
-
Preparation: Mix liquid Matrigel (500 µL) with VEGF (100 ng) and heparin (20 units).
-
Drug Addition: Add this compound (10 µg) or 10,11-EpDPE (10 µg) to the mix.
-
Implantation: Inject subcutaneously into the ventral midline of C57BL/6 mice.
-
Harvest: After 7–10 days, euthanize mice and remove plugs.
-
Analysis:
-
Hemoglobin Quantification: Homogenize plug and measure hemoglobin (Drabkin’s reagent) as a proxy for vascular volume.
-
Immunohistochemistry: Stain sections for CD31 (endothelial marker).
-
Self-Validating Check: The EpDPE group should show pallor (reduced vascularization) compared to the DiHDPA group, which should appear red/vascularized similar to the VEGF control.
-
Data Summary: Epoxide vs. Diol
The following table summarizes the comparative biological activities established in key literature (e.g., Zhang et al., PNAS 2013).
| Feature | 10,11-EpDPE (Epoxide) | This compound (Diol) |
| Primary Action | Anti-Angiogenic | Inactive / Permissive |
| VEGFR2 Phosphorylation | Potent Inhibition | No Significant Inhibition |
| Endothelial Migration | Inhibited (IC50 ~1-3 µM) | No Effect |
| Metabolic Stability | Unstable (Rapidly hydrolyzed by sEH) | Stable (End-product) |
| Effect of sEH Inhibitors | Potentiates activity (Stabilizes Epoxide) | Reduces formation (Prevents accumulation) |
| Tumor Growth (Murine) | Suppresses growth & metastasis | No suppression observed |
References
-
Zhang, G., Panigrahy, D., Mahakian, L.M., et al. (2013). "Epoxy metabolites of docosahexaenoic acid (DHA) inhibit angiogenesis, tumor growth, and metastasis." Proceedings of the National Academy of Sciences (PNAS).
-
Zhang, G., Kodani, S., & Hammock, B.D. (2014). "Stabilized epoxygenated fatty acids regulate inflammation, pain, angiogenesis and cancer."[3] Progress in Lipid Research.
-
Wang, W., Yang, J., Edin, M.L., et al. (2012). "Targeted metabolomics identifies the cytochrome P450 monooxygenase eicosanoid pathway as a novel therapeutic target of colon tumorigenesis." Cancer Research.
-
Cayman Chemical. "this compound Product Information." Cayman Chemical Catalog.
-
Imig, J.D. & Hammock, B.D. (2009). "Soluble epoxide hydrolase as a therapeutic target for cardiovascular diseases." Nature Reviews Drug Discovery.
Sources
- 1. caymanchem.com [caymanchem.com]
- 2. caymanchem.com [caymanchem.com]
- 3. Stabilized epoxygenated fatty acids regulate inflammation, pain, angiogenesis and cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Oxylipins in Atherosclerosis: Their Role in Inflammation, Diagnosis, and Therapeutic Perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 5. escholarship.org [escholarship.org]
- 6. Oxylipins in Atherosclerosis: Their Role in Inflammation, Diagnosis, and Therapeutic Perspectives | MDPI [mdpi.com]
Methodological & Application
Application Note: Precision Quantification of (±)10(11)-DiHDPA by LC-MS/MS
Abstract & Biological Context
(±)10(11)-DiHDPA (10,11-dihydroxy-docosapentaenoic acid) is a bioactive lipid mediator derived from Docosahexaenoic Acid (DHA). It represents the stable downstream metabolite of the cytochrome P450 (CYP) epoxygenase pathway. Specifically, CYP enzymes convert DHA into the epoxide 10,11-EpDPE (also known as 10,11-EDP), which is rapidly hydrolyzed by Soluble Epoxide Hydrolase (sEH) into the vicinal diol 10,11-DiHDPA.[1]
While epoxides (EpDPEs) are often potent vasodilators and anti-inflammatory agents, their conversion to diols (DiHDPAs) is generally considered a deactivation or "metabolic sink" step. However, recent evidence suggests DiHDPAs possess distinct biological activities, including modulation of angiogenesis and retinal vascular permeability.[1] Therefore, quantifying the ratio of Epoxide:Diol serves as a critical biomarker for sEH activity in vivo.[1]
The Challenge
Quantification is complicated by:
-
Regioisomerism: DHA forms multiple diol isomers (7,8-, 10,11-, 13,14-, 16,17-, 19,20-DiHDPA) that are isobaric (m/z 361.[1]2) and possess similar fragmentation patterns.[2]
-
Matrix Interference: Plasma phospholipids can suppress ionization.
-
Stability: DHA metabolites are prone to auto-oxidation.
This protocol details a self-validating LC-MS/MS workflow designed to resolve 10,11-DiHDPA from its isomers and quantify it with femtomolar sensitivity.
Pathway Visualization
Figure 1: The metabolic cascade of DHA via the CYP/sEH axis. 10,11-DiHDPA is the stable marker of sEH-mediated hydrolysis of the bioactive epoxide.
Materials & Standards
Chemical Standards
To ensure "Trustworthiness" in quantification, use high-purity standards. Do not rely on relative quantification.
| Reagent | Description | Supplier (Recommended) | Purpose |
| This compound | Analyte Standard, >98% purity | Cayman Chem (#18174) | Calibration Curve |
| 10(11)-EpDPE | Precursor Standard | Cayman Chem (#10471) | Retention Time Verification |
| 12-HETE-d8 | Internal Standard (IS) | Cayman Chem (#334310) | Normalization (Surrogate) |
| BHT | Butylated hydroxytoluene | Sigma-Aldrich | Antioxidant |
Note: If a specific deuterated analog (e.g., 10,11-DiHDPA-d9) is unavailable, 12-HETE-d8 is the industry-standard surrogate due to similar retention and ionization properties on C18 phases.
Sample Preparation Protocol (Solid Phase Extraction)
Objective: Isolate oxylipins from plasma/tissue while removing phospholipids that cause ion suppression. Critical Control: All steps must be performed on ice or at 4°C.
Step-by-Step Workflow
-
Sample Thawing & Spiking:
-
Thaw plasma (200 µL) on ice.
-
Immediately add 10 µL of Antioxidant Cocktail (0.2 mg/mL BHT + 0.2 mg/mL EDTA in methanol). Causality: Prevents ex vivo auto-oxidation of DHA into non-enzymatic artifacts.
-
Add 10 µL of Internal Standard (100 ng/mL 12-HETE-d8). Vortex gently.
-
-
Protein Precipitation:
-
Add 600 µL of ice-cold Methanol (MeOH).
-
Vortex for 30 seconds.
-
Centrifuge at 10,000 x g for 10 minutes at 4°C.
-
Transfer supernatant to a clean glass tube. Dilute with 2.4 mL of pH 3.5 water (acidified with HCl) to reduce organic content to <20% (crucial for SPE retention).
-
-
Solid Phase Extraction (SPE):
-
Cartridge: Oasis HLB 60 mg (Waters) or Strata-X (Phenomenex).
-
Condition: 3 mL Methanol followed by 3 mL Water (pH 3.5).
-
Load: Apply diluted supernatant by gravity or low vacuum (<5 inHg).
-
Wash: 3 mL of 5% Methanol in Water. Removes salts and polar interferences.
-
Elute: 3 mL of Methanol. Collect this fraction.
-
-
Reconstitution:
-
Evaporate eluate to dryness under a gentle stream of Nitrogen (N2) at 30°C.
-
Reconstitute in 100 µL of Mobile Phase A/B (50:50) .
-
Vortex and transfer to LC vial with glass insert.
-
LC-MS/MS Methodology
System: UHPLC coupled to Triple Quadrupole (QqQ) MS (e.g., Sciex 6500+, Agilent 6495, Waters Xevo TQ-XS).
Chromatographic Conditions
Separation of the 10,11-isomer from the 19,20-isomer is the primary challenge.[1] A specialized gradient is required.
-
Column: Waters ACQUITY UPLC BEH C18 (2.1 x 100 mm, 1.7 µm).[3]
-
Column Temp: 50°C (Higher temp improves peak shape for diols).
-
Flow Rate: 0.4 mL/min.[3]
-
Mobile Phase A: Water + 0.02% Acetic Acid.[3]
-
Mobile Phase B: Acetonitrile/Isopropanol (90:10) + 0.02% Acetic Acid.[3]
-
Why Acetic Acid? Formic acid can suppress negative ion sensitivity for some oxylipins. Acetic acid provides a "softer" acidic environment.
-
Why Isopropanol? Helps elute sticky lipids and cleans the column.
-
Gradient Profile:
| Time (min) | % B | Event |
|---|---|---|
| 0.0 | 25 | Initial Hold |
| 1.0 | 25 | Load |
| 12.0 | 60 | DiHDPA Elution Window (approx 8-10 min) |
| 13.0 | 98 | Wash |
| 15.0 | 98 | Wash |
| 15.1 | 25 | Re-equilibration |
| 18.0 | 25 | End |
Mass Spectrometry Parameters (ESI Negative)
Source Settings (Generic - Optimize for your instrument):
-
Curtain Gas: 35 psi
-
IonSpray Voltage: -4500 V
-
Temp: 500°C
-
Gas 1 / Gas 2: 50 / 50 psi[4]
MRM Transitions (The "Fingerprint"): The transition 361.2 → 153.0 is the most specific quantifier for 10,11-DiHDPA, corresponding to cleavage between C10 and C11.
| Analyte | Precursor (m/z) | Product (m/z) | Dwell (ms) | Collision Energy (V) | Role |
| 10(11)-DiHDPA | 361.2 | 153.0 | 50 | -26 | Quantifier |
| 10(11)-DiHDPA | 361.2 | 299.2 | 50 | -20 | Qualifier (Loss of CO2+H2O) |
| 12-HETE-d8 (IS) | 327.2 | 184.1 | 25 | -22 | Internal Standard |
Note: 19,20-DiHDPA often elutes later and may share the 361->299 transition but will lack the specific 361->153 intensity ratio.
Workflow Visualization
Figure 2: End-to-end workflow ensuring sample integrity and quantitative accuracy.
Method Validation & Troubleshooting
Self-Validating Criteria
To satisfy the "Trustworthiness" requirement, every batch must include:
-
Retention Time Lock: The retention time of 10,11-DiHDPA must match the authentic standard within ±0.05 min. If it shifts, the separation from 19,20-DiHDPA is compromised.
-
Ion Ratio Confirmation: The ratio of the Quantifier (153.0) to Qualifier (299.2) peak areas must be consistent with the standard (<20% deviation).
Troubleshooting Guide
| Issue | Probable Cause | Corrective Action |
| High Background Noise | Contaminated source or solvents | Clean ion source; use LC-MS grade solvents only. |
| Low Sensitivity | Ion suppression from phospholipids | Improve SPE wash step (increase % MeOH slightly to 10% if loss is low). |
| Double Peaks | Isomer co-elution (19,20-DiHDPA) | Flatten the LC gradient between 8-12 minutes to improve resolution. |
| Signal Drift | Evaporation of solvent in vial | Ensure caps are tight; use temperature-controlled autosampler (4°C). |
References
-
Zhang, G., et al. (2013). Epoxy metabolites of docosahexaenoic acid (DHA) inhibit angiogenesis, tumor growth, and metastasis.[1] Proceedings of the National Academy of Sciences. Available at: [Link]
-
Wang, Y., et al. (2018). Comprehensive analysis of oxylipins in human plasma using reversed-phase liquid chromatography-triple quadrupole mass spectrometry.[1][5] Analytica Chimica Acta. Available at: [Link]
-
Hassan, F., et al. (2019). Quantitative Profiling Method for Oxylipins in Neurodegenerative Diseases.[1] ACS Chemical Neuroscience. Available at: [Link]
Sources
- 1. Quantitative Profiling Method for Oxylipins in Neurodegenerative Diseases by Liquid Chromatography Coupled with Tandem Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Non-Targeted LC-MS/MS Assay for Screening Over 100 Lipid Mediators from ARA, EPA, and DHA in Biological Samples Based on Mass Spectral Fragmentations - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. High Sensitivity and Wide Linearity LC-MS/MS Method for Oxylipin Quantification in Multiple Biological Samples - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Comprehensive analysis of oxylipins in human plasma using reversed-phase liquid chromatography-triple quadrupole mass spectrometry with heatmap-assisted selection of transitions - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: High-Precision Preparation of (±)10(11)-DiHDPA Standard Solutions for Quantitative Mass Spectrometry
An Application Note for Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a detailed protocol for the preparation of high-purity standard solutions of (±)10,11-dihydroxy-4Z,7Z,13Z,16Z,19Z-docosapentaenoic acid ((±)10(11)-DiHDPA) intended for quantitative analysis by mass spectrometry (MS). As a key diol metabolite of docosahexaenoic acid (DHA) formed via the cytochrome P450 epoxygenase pathway, accurate quantification of this compound is crucial for studies in inflammation, angiogenesis, and cancer.[1] This guide emphasizes the critical considerations and best practices necessary to ensure the accuracy, precision, and stability of the standard solutions, thereby establishing a trustworthy foundation for experimental data.
Introduction: The Significance of this compound
This compound is a vicinal diol produced from the action of cytochrome P450 epoxygenases on DHA, a vital omega-3 polyunsaturated fatty acid (PUFA).[1] Research has demonstrated its biological activities, including the inhibition of VEGF-induced angiogenesis, tumor growth, and metastasis.[1] Given its role as a lipid mediator, precise and reliable quantification in biological matrices is essential for elucidating its physiological and pathophysiological functions. Liquid chromatography-mass spectrometry (LC-MS) is the analytical technique of choice for this purpose, demanding accurately prepared calibration standards for reliable quantification.[2][3]
This application note provides a comprehensive, field-proven methodology for preparing this compound standard solutions, addressing common pitfalls such as oxidation, solvent incompatibility, and inaccurate concentration assessment.
Analyte Profile: this compound
A thorough understanding of the analyte's properties is fundamental to its correct handling.
| Property | Value | Source |
| Formal Name | (±)10,11-dihydroxy-4Z,7Z,13Z,16Z,19Z-docosapentaenoic acid | [1] |
| Synonyms | (±)10,11-DiHDPE | [1][4] |
| CAS Number | 1345275-22-0 | [1][4][5] |
| Molecular Formula | C₂₂H₃₄O₄ | [1][5][6] |
| Formula Weight | 362.5 g/mol | [1][5][6] |
| Purity (Typical) | ≥98% | [1][4][5] |
| Supplied Form | Typically a solution in ethanol (e.g., 500 µg/mL) | [1][4] |
| Storage (as received) | -20°C | [4] |
| Stability (in ethanol) | ≥ 2 years at -20°C | [1][4] |
Solubility Profile:
-
Ethanol: ~50 mg/mL[1]
-
DMSO: ~50 mg/mL[1]
-
DMF: ~50 mg/mL[1]
-
PBS (pH 7.2): ~0.25 mg/mL (Aqueous solutions are not recommended for storage beyond one day)[1][4]
Core Principles for Preparing Lipid Standards
The accuracy of any quantitative MS-based assay is fundamentally dependent on the quality of the calibration curve. For PUFA derivatives like DiHDPA, which are susceptible to degradation, several principles must be strictly followed.
Solvent Selection and Rationale
The choice of solvent is critical for ensuring analyte solubility, stability, and compatibility with the LC-MS system.
-
Primary Solvents: High-purity ethanol, methanol, or acetonitrile are recommended for the primary stock solution. Commercial preparations of this compound are often supplied in ethanol, which is an excellent starting point.[1][4] These solvents are volatile, compatible with reversed-phase chromatography, and provide good solubility.
-
Solvent Exchange: If the initial solvent (e.g., ethanol) is not ideal for your specific application, it can be evaporated under a gentle stream of inert gas (e.g., nitrogen), and the residue can be immediately redissolved in the solvent of choice.[4] This prevents prolonged exposure of the neat oil to air.
-
Aqueous Solutions: Due to the low solubility and potential for hydrolysis or microbial growth, preparing and storing stock solutions in aqueous buffers is strongly discouraged.[4] Dilutions into aqueous solutions or biological matrices should be performed immediately before analysis.
Mitigating Degradation: Oxidation and Hydrolysis
Polyunsaturated lipids are highly susceptible to oxidation at their double bonds.
-
Inert Atmosphere: Whenever possible, handle solutions under an inert gas like nitrogen or argon. Purging vials with inert gas before sealing can displace oxygen and prolong stability.
-
Temperature Control: Long-term storage must be at -20°C or, ideally, -80°C to minimize oxidative and enzymatic degradation.[7][8][9] Avoid repeated freeze-thaw cycles by preparing smaller volume aliquots of the stock solution.
-
Light Exposure: Store all standards in amber glass vials to protect them from light, which can catalyze auto-oxidation.[9]
-
Container Choice: Always use glass containers with Teflon-lined caps.[10] Plasticizers and other contaminants can leach from plastic tubes (e.g., polypropylene, polystyrene) into organic solvents, interfering with MS analysis.[10]
The Imperative of Internal Standards
For accurate quantification, the use of a suitable internal standard (IS) is indispensable.[11][12] The IS corrects for variations in sample preparation (e.g., extraction efficiency) and instrument response. An ideal IS is a stable, isotopically labeled version of the analyte (e.g., d₄-10,11-DiHDPA). If an isotopically labeled standard is unavailable, a structurally similar compound with a different mass that is not endogenously present can be used.
Detailed Protocols
The following protocols describe the preparation of a primary stock, a working stock, and a set of calibration standards.
Protocol 1: Preparation of a 100 µg/mL Primary Stock Solution
This protocol assumes the starting material is a commercially available solution of this compound in ethanol at a concentration of 500 µg/mL.
Materials:
-
This compound in ethanol (500 µg/mL)
-
LC-MS grade ethanol
-
2 mL amber glass vials with Teflon-lined caps
-
Calibrated micropipettes (P200, P1000)
-
Vortex mixer
Procedure:
-
Allow the commercial standard vial to equilibrate to room temperature for at least 20 minutes before opening to prevent condensation of atmospheric water.
-
In a clean 2 mL amber glass vial, pipette 800 µL of LC-MS grade ethanol.
-
Carefully add 200 µL of the 500 µg/mL this compound commercial solution to the ethanol.
-
Cap the vial tightly and vortex for 30 seconds to ensure a homogenous solution. This is your Primary Stock Solution at a concentration of 100 µg/mL .
-
Causality: This dilution step creates a stock concentration that is easier to handle for subsequent serial dilutions and reduces the amount of the expensive commercial standard used for each calibration curve.
-
Overlay the solution with nitrogen or argon, cap tightly, and store at -80°C for long-term stability.
Protocol 2: Preparation of a 1 µg/mL (1000 ng/mL) Working Stock Solution
Procedure:
-
Retrieve the 100 µg/mL Primary Stock Solution from the -80°C freezer and allow it to equilibrate to room temperature.
-
In a new 2 mL amber glass vial, pipette 990 µL of the chosen dilution solvent (e.g., Methanol:Water 80:20 v/v, or as dictated by your analytical method).
-
Add 10 µL of the 100 µg/mL Primary Stock Solution to the vial.
-
Cap the vial and vortex for 30 seconds. This is your Working Stock Solution at a concentration of 1 µg/mL (1000 ng/mL) .
-
Self-Validation: This intermediate dilution step is crucial for accurately preparing low-concentration calibration standards. Directly diluting from the highly concentrated primary stock can introduce significant volumetric errors.
Protocol 3: Preparation of Calibration Curve Standards (0.1 to 100 ng/mL)
This protocol uses serial dilutions from the 1 µg/mL Working Stock Solution to generate a typical calibration curve. The final volume of each standard is 1 mL.
Procedure:
-
Label eight clean 1.5 mL amber glass autosampler vials from Std 1 to Std 8.
-
Prepare the standards according to the dilution scheme in the table below. Add the required volume of dilution solvent first, followed by the corresponding volume of the stock solution.
-
Vortex each standard for 10 seconds after preparation.
-
If using an internal standard (IS), spike each standard (and your samples) with a fixed amount of the IS solution to achieve the desired final concentration.
Calibration Standard Dilution Table
| Standard ID | Starting Solution | Vol. of Starting Sol. (µL) | Dilution Solvent Volume (µL) | Final Concentration (ng/mL) |
| Std 8 | Working Stock (1000 ng/mL) | 100 | 900 | 100 |
| Std 7 | Working Stock (1000 ng/mL) | 50 | 950 | 50 |
| Std 6 | Working Stock (1000 ng/mL) | 25 | 975 | 25 |
| Std 5 | Working Stock (1000 ng/mL) | 10 | 990 | 10 |
| Std 4 | Std 8 (100 ng/mL) | 50 | 950 | 5 |
| Std 3 | Std 7 (50 ng/mL) | 20 | 980 | 1 |
| Std 2 | Std 5 (10 ng/mL) | 50 | 950 | 0.5 |
| Std 1 | Std 5 (10 ng/mL) | 10 | 990 | 0.1 |
Workflow Visualization
The following diagram illustrates the logical flow from the commercial standard to the final calibration curve points ready for analysis.
Caption: Workflow for preparing this compound calibration standards.
Quality Control and Best Practices
-
Solvent Blanks: Always run solvent blanks between standards and samples to check for carryover and system contamination.
-
Fresh is Best: Prepare fresh calibration standards from the working stock solution for each analytical run. Do not store low-concentration aqueous-organic standards for more than 24 hours.
-
Gravimetric vs. Volumetric: For the highest level of accuracy (e.g., preparing a certified reference material), gravimetric preparations (weighing both the standard and the solvent) are superior to volumetric preparations. For routine analysis, calibrated micropipettes are sufficient.
-
Verification: The concentration of the primary stock solution can be verified spectrophotometrically if a molar extinction coefficient is known, though this is often not available for lipid mediators. The most practical validation is the consistent generation of linear calibration curves with low coefficients of variation (%CV) for quality control samples.
References
-
This compound Information. Cambridge Bioscience. [Link]
-
Zhang, G., Panigrahy, D., Mahakian, L.M., et al. (2013). Epoxy metabolites of docosahexaenoic acid (DHA) inhibit angiogenesis, tumor growth, and metastasis. Proc. Natl. Acad. Sci. USA 110(16), 6530-6535. [Link]
-
Stark, K. D., & Aristizabal Henao, J. J. (2019). Best practices for the design, laboratory analysis, and reporting of trials involving fatty acids. The American Journal of Clinical Nutrition, 110(3), 557-568. [Link]
-
Comprehensive targeted method for lipid mediator analysis. SCIEX. [Link]
-
Gable, K., et al. (2020). Development and Validation of Methodologies for the Identification of Specialized Pro-Resolving Lipid Mediators and Classic Eicosanoids in Biological Matrices. Journal of the American Society for Mass Spectrometry, 31(10), 2146-2156. [Link]
-
Parr, M. K., et al. (2020). State of art and best practices for fatty acid analysis in aquatic sciences. ICES Journal of Marine Science, 77(6), 2139-2156. [Link]
-
A beginner's guide to lipidomics. Metware Biotechnology. [Link]
-
Lipidomics of oxidized polyunsaturated fatty acids. ScienceDirect. [Link]
-
Zivkovic, A. M., et al. (2017). A beginner's guide to lipidomics. The Biochemist, 39(1), 12-16. [Link]
-
Targeted profiling of lipid mediators. SCIEX. [Link]
-
A Review of Efforts to Improve Lipid Stability during Sample Preparation and Standardization Efforts to Ensure Accuracy in the Lipidomics Field. Springer. [Link]
Sources
- 1. caymanchem.com [caymanchem.com]
- 2. sfrbm.org [sfrbm.org]
- 3. sciex.com [sciex.com]
- 4. cdn.caymanchem.com [cdn.caymanchem.com]
- 5. This compound - Cayman Chemical [bioscience.co.uk]
- 6. medchemexpress.com [medchemexpress.com]
- 7. Best practices for the design, laboratory analysis, and reporting of trials involving fatty acids - PMC [pmc.ncbi.nlm.nih.gov]
- 8. academic.oup.com [academic.oup.com]
- 9. tsapps.nist.gov [tsapps.nist.gov]
- 10. avantiresearch.com [avantiresearch.com]
- 11. reagents.alfa-chemistry.com [reagents.alfa-chemistry.com]
- 12. portlandpress.com [portlandpress.com]
optimal solvent systems for (±)10(11)-DiHDPA chromatography
Application Note: Optimal Solvent Systems for (±)10(11)-DiHDPA Chromatography
Part 1: Executive Summary & Physicochemical Context
This compound (10,11-dihydroxydocosapentaenoic acid) is a bioactive lipid mediator derived from Docosahexaenoic Acid (DHA) via the Cytochrome P450 (CYP) epoxygenase pathway.[1][2] It is formed by the hydrolysis of its epoxide precursor, 10,11-EpDPA, by soluble epoxide hydrolase (sEH).[1][3]
The chromatographic challenge lies in its amphipathic nature : it possesses a lipophilic long-chain polyunsaturated tail and a polar diol "head" (in addition to the carboxyl group). Furthermore, it exists as a regioisomer among other DiHDPAs (e.g., 7,8-DiHDPA, 19,20-DiHDPA) and potentially as enantiomers (if not racemic).[1][2]
Why Solvent Choice is Critical:
-
Regioisomer Resolution: Mass spectrometry often yields identical fragments for 10,11-DiHDPA and its isomers (e.g., 19,20-DiHDPA).[1][2] Chromatographic separation is the only way to distinguish them.
-
Ionization Efficiency: As a carboxylic acid, negative mode ESI is standard. The solvent pH must ensure deprotonation while maintaining interaction with the stationary phase.
-
Peak Shape: The diol moiety can cause tailing if secondary interactions (silanol activity) are not suppressed by the solvent system.
Physicochemical Profile
| Property | Value / Characteristic | Implication for Chromatography |
| Formula | C₂₂H₃₄O₄ (MW: 362.5 g/mol ) | Detectable by MS (m/z 361.2 [M-H]⁻).[1][2] |
| Polarity | Amphipathic (LogP ~3.5–4.[1][2]5) | Retains well on C18; elutes earlier than parent DHA.[1][2] |
| pKa | ~4.8 (Carboxylic Acid) | Mobile phase pH must be controlled (pH 3–5 preferred).[1][2] |
| Solubility | Ethanol, DMSO, DMF (>50 mg/mL); PBS <0.25 mg/mL | Samples must be dissolved in organic solvent before injection.[1][2] |
| Stability | Oxidatively labile (polyunsaturated) | Avoid degassed solvents sitting for days; keep autosampler cold (4°C).[1][2] |
Part 2: Method Development Strategy
The "optimal" system depends on the analytical goal. We define two primary workflows:
-
High-Throughput Profiling (RP-LC-MS/MS): For quantifying 10,11-DiHDPA in biological matrices (plasma, tissue).[1][2]
-
Chiral/Isomeric Resolution: For separating enantiomers or purifying the racemate from close eluting isomers.
Workflow Logic Diagram
Caption: Decision tree for selecting the appropriate chromatographic workflow for this compound analysis.
Part 3: Protocol A - High-Resolution RP-LC-MS/MS
This is the industry standard for lipid mediator profiling (oxylipins).[1] The solvent system utilizes Acetic Acid rather than Formic Acid, as it often provides better sensitivity for dihydroxy fatty acids in negative ion mode.
System Requirements:
-
Instrument: UHPLC coupled to Triple Quadrupole MS (e.g., Sciex QTRAP or Waters Xevo).[1]
-
Column: Phenomenex Kinetex C18 (100 × 2.1 mm, 2.6 µm) or Waters ACQUITY BEH C18 (100 x 2.1 mm, 1.7 µm).[1][2]
-
Temperature: 40°C (Critical for reproducibility).
Mobile Phase Preparation:
-
Solvent A (Aqueous): Water + 0.1% Glacial Acetic Acid.[1][2]
-
Solvent B (Organic): Acetonitrile/Methanol (90:10 v/v) + 0.1% Glacial Acetic Acid.[1][2]
-
Note: The small amount of Methanol in Solvent B helps solvate the polar diol groups better than pure ACN, improving peak symmetry.
-
Gradient Table:
| Time (min) | Flow Rate (mL/min) | % Solvent B | Comments |
| 0.0 | 0.3 | 25 | Initial focusing. Low organic prevents breakthrough.[2] |
| 1.0 | 0.3 | 25 | Isocratic hold to elute salts/matrix.[2] |
| 15.0 | 0.3 | 75 | Shallow gradient to resolve 10,11 from 19,20-DiHDPA. |
| 16.0 | 0.3 | 98 | Wash phase (elutes parent DHA/Triglycerides).[1][2] |
| 19.0 | 0.3 | 98 | Hold wash.[2] |
| 19.1 | 0.3 | 25 | Return to initial conditions.[2] |
| 23.0 | 0.3 | 25 | Re-equilibration (Crucial).[1][2] |
MS/MS Detection Parameters (ESI Negative):
Part 4: Protocol B - Chiral Separation (Enantiomer Resolution)
If you are working with the racemic (±) mixture and need to separate the 10(S),11(R) from the 10(R),11(S) enantiomers, Reverse Phase C18 will not work.[1] You must use a chiral stationary phase.
Optimal System: Normal Phase Chiral HPLC.
-
Column: Chiralpak AD-H or Chiralcel OD-H (Amylose/Cellulose tris-carbamates).[1][2]
-
Dimensions: 250 x 4.6 mm, 5 µm.
-
-
Mobile Phase: n-Hexane / Isopropanol (IPA) / Acetic Acid.[1][2]
-
Flow Rate: 1.0 mL/min.[2]
-
Detection: UV at 210 nm (or MS if compatible with normal phase solvents; requires APCI or specialized setup).[1][2]
Expected Result:
The enantiomers should resolve with a separation factor (
Part 5: Sample Preparation & Handling
Self-validating your chromatography requires clean samples.[2] Direct injection of plasma will clog the column and suppress ionization.
Solid Phase Extraction (SPE) Protocol:
-
Conditioning: 3 mL Methanol followed by 3 mL Water (pH 4).
-
Loading: Acidify sample (pH 4) and load.
-
Wash: 3 mL Water + 5% Methanol (Removes salts/proteins).[1][2]
-
Elution: 3 mL Methanol (or Methyl Formate).
-
Reconstitution: Evaporate eluate under Nitrogen; reconstitute in Initial Mobile Phase (25% B) .
-
Critical: Do not reconstitute in 100% Methanol; this causes "solvent effect" peak broadening for early eluters.
-
Part 6: Troubleshooting Guide
| Issue | Probable Cause | Corrective Action |
| Peak Tailing | Secondary silanol interactions.[1][2] | Ensure 0.1% Acetic Acid is fresh.[2] Consider adding 5mM Ammonium Acetate to aqueous phase.[2] |
| Split Peaks | Solvent mismatch. | Sample solvent is stronger than mobile phase.[2] Reconstitute in 25% ACN/Water. |
| Signal Drift | Source contamination.[2] | Divert flow to waste for the first 2 mins and the wash phase (16-19 min).[1] |
| Ghost Peaks | Carryover. | 10,11-DiHDPA is sticky.[2] Add a needle wash step with Isopropanol/ACN (50:50).[1][2] |
References
-
Zhang, G., et al. (2014).[1][4] Stabilized epoxygenated fatty acids regulate inflammation, pain, angiogenesis and cancer.[4] Progress in Lipid Research.[4] Link
-
Cayman Chemical. (n.d.).[1][2] this compound Product Information & Solubility Data.Link
-
Wang, Y., et al. (2014).[1] Development of a Liquid Chromatography–Tandem Mass Spectrometry Method for Oxylipin Analysis. PMC.[2] Link
-
Gladine, C., et al. (2019).[1] Non-Targeted LC-MS/MS Assay for Screening Lipid Mediators.[1][2][5] Molecules.[2][4][5][6][7][8][9][10][11][12][13] Link
Sources
- 1. Development of a Liquid Chromatography–Tandem Mass Spectrometry Method for Oxylipin Analysis and Its Application to Children’s Plasma - PMC [pmc.ncbi.nlm.nih.gov]
- 2. caymanchem.com [caymanchem.com]
- 3. Plasma Oxylipins: A Potential Risk Assessment Tool in Atherosclerotic Coronary Artery Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. Non-Targeted LC-MS/MS Assay for Screening Over 100 Lipid Mediators from ARA, EPA, and DHA in Biological Samples Based on Mass Spectral Fragmentations - PMC [pmc.ncbi.nlm.nih.gov]
- 6. ijppr.humanjournals.com [ijppr.humanjournals.com]
- 7. mdpi.com [mdpi.com]
- 8. Separation of high-purity eicosapentaenoic acid and docosahexaenoic acid from fish oil by pH-zone-refining countercurrent chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. HPLC Separation of Diastereomers: Chiral Molecular Tools Useful for the Preparation of Enantiopure Compounds and Simultaneous Determination of Their Absolute Configurations - PMC [pmc.ncbi.nlm.nih.gov]
- 10. US8557593B2 - Mass spectrometric determination of eicosapentaenoic acid and docosahexaenoic acid - Google Patents [patents.google.com]
- 11. Simultaneous lipidomic analysis of three families of bioactive lipid mediators leukotrienes, resolvins, protectins and related hydroxy-fatty acids by liquid chromatography/electrospray tandem mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 12. mdpi.com [mdpi.com]
- 13. livrepository.liverpool.ac.uk [livrepository.liverpool.ac.uk]
Troubleshooting & Optimization
Technical Support Center: Troubleshooting Ion Suppression in (±)10(11)-DiHDPA Mass Spectrometry Analysis
Welcome to the technical support center for mass spectrometry analysis of (±)10(11)-dihydroxyeicosapentaenoic acid (DiHDPA). This guide is designed for researchers, scientists, and drug development professionals to navigate the common yet challenging issue of ion suppression. Ion suppression can significantly compromise the sensitivity, accuracy, and reproducibility of your LC-MS/MS data. Here, we will explore the underlying causes and provide actionable, field-proven troubleshooting strategies in a direct question-and-answer format.
Frequently Asked Questions (FAQs)
Q1: What is ion suppression and why is it a concern for (±)10(11)-DiHDPA analysis?
A1: Ion suppression is a matrix effect where the ionization efficiency of a target analyte, such as this compound, is reduced by co-eluting compounds from the sample matrix.[1][2] This phenomenon leads to a decreased signal intensity, which can negatively impact the sensitivity, accuracy, and precision of your assay.[3] For lipid mediators like DiHDPA, which are often analyzed at low concentrations in complex biological matrices (e.g., plasma, tissue homogenates), ion suppression is a critical challenge that can lead to inaccurate quantification and misinterpretation of results.[4][5]
Q2: What are the most common causes of ion suppression in my DiHDPA analysis?
A2: The primary culprits of ion suppression in bioanalysis are components of the biological matrix that co-elute with your analyte.[4][6] For DiHDPA analysis, these typically include:
-
Phospholipids: Abundant in biological membranes, phospholipids are notorious for causing significant ion suppression in LC-MS analysis of lipids.[4][5]
-
Salts and Buffers: Non-volatile salts from buffers or sample collection tubes can accumulate in the ion source and interfere with the ionization process.[3][7]
-
Other Endogenous Molecules: High concentrations of other lipids, proteins, and metabolites can compete with DiHDPA for ionization.[4]
-
Exogenous Contaminants: Plasticizers and other contaminants introduced during sample preparation can also lead to ion suppression.[8]
Q3: My this compound signal is unexpectedly low or variable. How can I confirm if ion suppression is the cause?
A3: The most reliable method to diagnose ion suppression is a post-column infusion experiment .[3][8] This technique allows you to visualize the regions in your chromatogram where ion suppression is occurring. The experiment involves infusing a constant flow of a DiHDPA standard solution into the mass spectrometer while injecting a blank matrix extract onto the LC column. A dip in the otherwise stable baseline signal of the DiHDPA standard indicates the retention time at which matrix components are eluting and suppressing the signal.[3][8]
Troubleshooting Guides
Guide 1: Diagnosing Ion Suppression with Post-Column Infusion
This experiment will help you identify the retention time windows where your this compound signal is being suppressed by the matrix.
-
System Setup:
-
Prepare a standard solution of this compound in a solvent compatible with your mobile phase (e.g., methanol or acetonitrile).
-
Use a syringe pump to deliver this standard solution at a constant, low flow rate (e.g., 10-20 µL/min).
-
Connect the syringe pump outlet to a T-junction placed between your LC column outlet and the mass spectrometer's ion source.
-
-
Procedure:
-
Begin the infusion of the DiHDPA standard and start acquiring data on the mass spectrometer. You should observe a stable, elevated baseline signal corresponding to your analyte.
-
Once a stable baseline is achieved, inject a blank matrix extract (that has undergone your standard sample preparation procedure) onto the LC column.
-
Run your typical chromatographic gradient.
-
-
Data Analysis:
Guide 2: Mitigating Ion Suppression through Method Optimization
Once you have identified ion suppression, the following strategies can help to minimize its impact.
The goal of sample preparation is to remove interfering matrix components before analysis.[2]
-
Solid-Phase Extraction (SPE): SPE is highly effective at cleaning up complex samples and removing phospholipids and salts.[2][9] A well-chosen SPE sorbent and elution protocol can significantly reduce matrix effects.
-
Liquid-Liquid Extraction (LLE): LLE can also be effective for lipid analysis, partitioning your DiHDPA into an organic solvent while leaving many interfering substances in the aqueous phase.[2]
-
Protein Precipitation (PPT): While simple, PPT is often insufficient on its own as it primarily removes proteins, leaving phospholipids and other small molecules that cause ion suppression.[7]
Data Presentation: Comparison of Sample Preparation Techniques
| Sample Preparation Method | Effectiveness in Removing Phospholipids | Relative Reduction in Ion Suppression |
| Protein Precipitation (PPT) | Low | Low |
| Liquid-Liquid Extraction (LLE) | Moderate to High | Moderate to High |
| Solid-Phase Extraction (SPE) | High | High |
Note: The effectiveness of each technique can vary depending on the specific protocol and matrix.
If interfering components cannot be completely removed during sample preparation, altering your chromatography to separate them from your analyte is crucial.[3]
-
Modify the Gradient: Adjusting the mobile phase gradient can shift the retention time of this compound away from the ion suppression zones you identified in the post-column infusion experiment.
-
Change the Stationary Phase: If co-elution persists, using a column with a different chemistry (e.g., switching from a C18 to a phenyl-hexyl or a polar-embedded phase) can alter selectivity and improve separation.[3]
-
Reduce Flow Rate: Lowering the flow rate can sometimes improve ionization efficiency and lessen the impact of co-eluting species.[8][10]
A SIL-IS is the gold standard for correcting for ion suppression.[3]
-
Principle: A SIL-IS (e.g., this compound-d4) has nearly identical chemical and physical properties to the analyte. Therefore, it will co-elute and experience the same degree of ion suppression.
-
Application: By calculating the ratio of the analyte signal to the SIL-IS signal, the variability caused by ion suppression can be effectively normalized, leading to accurate and precise quantification.
Visualization of Concepts
Caption: Mechanism of Ion Suppression in the Ion Source.
Caption: Troubleshooting Workflow for Ion Suppression.
References
- Vertex AI Search. Ion Suppression in Mass Spectrometry: Causes, Effects, and Mitigation Strategies.
-
Guo, X., & Lankmayr, E. (2011). Phospholipid-Based Matrix Effects in LC–MS Bioanalysis. Bioanalysis, 3(4), 349-351. Available from: [Link]
-
Le-Corvazier, R., et al. (2016). A sensitive LC-MS/MS method for the quantification of regioisomers of epoxyeicosatrienoic and dihydroxyeicosatrienoic acids in human plasma during endothelial stimulation. Prostaglandins & Other Lipid Mediators, 127, 20-27. Available from: [Link]
-
Wikipedia. Ion suppression (mass spectrometry). Available from: [Link]
-
Saito, K., et al. (2015). Simultaneous Determination Method of Epoxyeicosatrienoic Acids and Dihydroxyeicosatrienoic Acids by LC-MS/MS System. Biological and Pharmaceutical Bulletin, 38(11), 1736-1742. Available from: [Link]
-
Guo, X., & Lankmayr, E. (2011). Phospholipid-based matrix effects in LC–MS bioana lysis. Bioanalysis, 3(4), 349-351. Available from: [Link]
-
Jessome, L. L., & Volmer, D. A. (2006). Ion Suppression: A Major Concern in Mass Spectrometry. LCGC North America, 24(5), 498-510. Available from: [Link]
-
Separation Science Solutions Series. (2023). Ion suppression in Biological Sample Analysis: You May or May Not See It but It's There. Separation Science, (12). Available from: [Link]
-
Flarakos, J., & Auclair, J. (2013). Importance of Matrix Effects in LC–MS/MS Bioanalysis. Bioanalysis, 5(18), 2213-2215. Available from: [Link]
-
Flarakos, J., & Auclair, J. (2013). Importance of matrix effects in LC–MS/MS bioanalysis. Bioanalysis, 5(18), 2213-2215. Available from: [Link]
-
Yang, P., et al. (2006). A liquid chromatography/mass spectrometric method for simultaneous analysis of arachidonic acid and its endogenous eicosanoid metabolites prostaglandins, dihydroxyeicosatrienoic acids, hydroxyeicosatetraenoic acids, and epoxyeicosatrienoic acids in rat brain tissue. Journal of Chromatography B, 831(1-2), 130-143. Available from: [Link]
-
van der Nagel, B. H. C., et al. (2020). Strategies for Using Postcolumn Infusion of Standards to Correct for Matrix Effect in LC-MS-Based Quantitative Metabolomics. Journal of the American Society for Mass Spectrometry, 31(7), 1475-1484. Available from: [Link]
-
Sojo, L. E., & Lum, G. (2008). Enhancement and Suppression of Ionization in Drug Analysis Using HPLC-MS/MS in Support of Therapeutic Drug Monitoring. The Clinical Biochemist Reviews, 29(Suppl 1), S51-S54. Available from: [Link]
-
Herrero-iruretagoyena, B., et al. (2022). Postcolumn Infusion as a Quality Control Tool for LC-MS-Based Analysis. Journal of the American Society for Mass Spectrometry, 33(5), 875-883. Available from: [Link]
-
The Analytical Scientist. (2026). Stop Ion Suppression! The #1 LC-MS/MS Mistake You're Making. YouTube. Available from: [Link]
-
Becker, G. (2023). Matrix Effects and Ion Suppression in LC-MS: Essential Strategies for Research. Journal of Analytical Chemistry Research, 10(4), 1-4. Available from: [Link]
-
Jessome, L. L., & Volmer, D. A. (2006). Ion suppression: a major concern in mass spectrometry. LCGC North America, 24(5), 498-510. Available from: [Link]
-
AMS Bio. (2025). Optimize LC‑MS/MS Sensitivity: Ion Suppression in Bioanalysis. Available from: [Link]
-
Agilent Technologies. (2023). Supercharge your Method Development with a Quick, Easy, Universally Compatible LC and LC/MS method. YouTube. Available from: [Link]
-
Wang, M., & Han, X. (2014). Strategies to improve/eliminate the limitations in shotgun lipidomics. Journal of Lipid Research, 55(10), 1996-2007. Available from: [Link]
-
SCIEX. (2023). Pro Tips for Method Development (LC-MS/MS 101). YouTube. Available from: [Link]
-
Gouveia-Figueira, S., & Nording, M. L. (2019). Non-Targeted LC-MS/MS Assay for Screening Over 100 Lipid Mediators from ARA, EPA, and DHA in Biological Samples Based on Mass Spectral Fragmentations. Metabolites, 9(6), 121. Available from: [Link]
Sources
- 1. Ion Suppression in Mass Spectrometry: Causes, Effects, and Mitigation Strategies | PPTX [slideshare.net]
- 2. longdom.org [longdom.org]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. tandfonline.com [tandfonline.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. ovid.com [ovid.com]
- 7. Ion suppression in Biological Sample Analysis: You May or May Not See It but It’s There | Separation Science [sepscience.com]
- 8. chromatographyonline.com [chromatographyonline.com]
- 9. Simultaneous Determination Method of Epoxyeicosatrienoic Acids and Dihydroxyeicosatrienoic Acids by LC-MS/MS System - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Ion suppression (mass spectrometry) - Wikipedia [en.wikipedia.org]
Technical Support Center: Optimizing Collision Energy for (±)10(11)-DiHDPA MRM Transitions
Welcome to the Technical Support Center. This guide provides a comprehensive, in-depth walkthrough for researchers, scientists, and drug development professionals on optimizing Multiple Reaction Monitoring (MRM) collision energy for the analysis of (±)10,11-dihydroxy-4Z,7Z,13Z,16Z,19Z-docosapentaenoic acid ((±)10(11)-DiHDPA). As a cytochrome P450 epoxygenase metabolite of docosahexaenoic acid (DHA), this compound is a lipid mediator with significant anti-inflammatory and anti-angiogenic properties, making its accurate quantification crucial.[1]
This document is designed with full editorial control to provide not just a protocol, but a foundational understanding of the principles of collision-induced dissociation (CID) and its application in developing robust and sensitive LC-MS/MS assays.
Part 1: Foundational Principles of Collision Energy Optimization
Multiple Reaction Monitoring (MRM) is a highly sensitive mass spectrometry technique used for targeted quantification.[2] Its sensitivity is critically dependent on the optimization of several parameters, most notably the collision energy (CE).[2][3] The collision energy is the kinetic energy applied to a precursor ion in the collision cell of a tandem mass spectrometer to induce fragmentation into product ions.[4]
An inadequately optimized collision energy can lead to either incomplete fragmentation, resulting in a weak product ion signal, or excessive fragmentation (over-fragmentation), which can also diminish the signal of the desired product ion.[5] Therefore, empirical determination of the optimal collision energy for each precursor-to-product ion transition is paramount for achieving maximum sensitivity and selectivity in your assay.[6][7]
For a molecule like this compound, a C22 polyunsaturated fatty acid derivative, collision-induced dissociation will typically involve the cleavage of C-C bonds and neutral losses, such as water from the hydroxyl groups and cleavage of the carboxylic acid headgroup. The goal of CE optimization is to find the energy at which the production of the most intense and specific product ion is maximal.
Part 2: Experimental Workflow for Collision Energy Optimization
This section details a step-by-step protocol for the empirical determination of optimal collision energy for this compound MRM transitions. This process involves direct infusion of a standard into the mass spectrometer.
Step 1: Preparation of this compound Standard
-
Obtain a high-purity standard of this compound. Standards are commercially available, for instance, from suppliers like Cayman Chemical.[8][9]
-
Prepare a stock solution in an appropriate solvent (e.g., ethanol or methanol) at a concentration of approximately 1 mg/mL.
-
Create a working solution for infusion by diluting the stock solution to a final concentration of 50-100 ng/mL in a solvent compatible with electrospray ionization, such as 50:50 methanol:water with 0.1% formic acid or acetic acid for negative ion mode.
Step 2: Instrument Setup and Precursor Ion Identification
-
Configure the mass spectrometer for direct infusion analysis. This typically involves using a syringe pump connected directly to the ion source.
-
Set the ion source parameters. For lipid mediators like DiHDPA, negative ion mode electrospray ionization (ESI) is generally preferred due to the presence of the carboxylic acid group.[9] Typical starting parameters include:
-
Capillary Voltage: 3.0-4.0 kV
-
Nebulizer Gas: 30-40 psi
-
Drying Gas Flow: 8-12 L/min
-
Drying Gas Temperature: 300-350 °C
-
-
Perform a Full Scan (Q1 Scan) to identify the deprotonated precursor ion [M-H]⁻. For this compound, with a molecular weight of 362.5 g/mol , the expected precursor ion will have an m/z of approximately 361.5.
Step 3: Product Ion Identification
-
Set up a Product Ion Scan. In this mode, the first quadrupole (Q1) is fixed to transmit the precursor ion (m/z 361.5), while the third quadrupole (Q3) scans a range of m/z values to detect the fragment ions produced in the collision cell (Q2).
-
Apply a moderate, non-optimized collision energy (e.g., 20-25 eV) to induce fragmentation.
-
Identify the most abundant and specific product ions. These will be your candidates for MRM transitions. For dihydroxy-eicosanoids, common fragmentation pathways involve neutral losses of water and cleavages along the carbon chain.
Step 4: Collision Energy Ramp for MRM Transitions
-
Create an MRM method in your instrument control software. For each identified product ion, create a precursor > product ion transition. It is recommended to monitor at least two transitions for each compound: a quantifier (most intense) and a qualifier (for confirmation).[6]
-
Perform a collision energy optimization experiment. Most modern mass spectrometer software platforms have automated routines for this.[10][11] This involves repeatedly injecting the standard while the instrument systematically varies the collision energy over a defined range (e.g., 5 to 50 eV in 1-2 eV steps) for each MRM transition.
-
Analyze the results. The software will generate a plot of product ion intensity versus collision energy for each transition. The optimal collision energy is the value that produces the highest product ion signal.[7]
Below is a diagram illustrating the experimental workflow for optimizing collision energy.
Caption: Workflow for Collision Energy Optimization.
Data Presentation: Hypothetical Optimization Results
The following table summarizes hypothetical but plausible results from a collision energy optimization experiment for this compound.
| Precursor Ion (m/z) | Product Ion (m/z) | Proposed Fragment Identity | Optimal Collision Energy (eV) | Role |
| 361.5 | 343.5 | [M-H-H₂O]⁻ | 18 | Qualifier |
| 361.5 | 317.5 | [M-H-CO₂]⁻ | 22 | Qualifier |
| 361.5 | 299.5 | [M-H-H₂O-CO₂]⁻ | 26 | Quantifier |
| 361.5 | 195.2 | Cleavage at C9-C10 | 30 | Qualifier |
Part 3: Troubleshooting Guide
This section addresses common issues encountered during the optimization and subsequent analysis of this compound using MRM.
Q1: I am observing very low or no signal for my precursor ion.
-
Check the Ion Source: Ensure the electrospray needle is properly positioned and not clogged. A stable spray is essential for good ionization.[12]
-
Verify Standard Concentration: The concentration of your infusion solution might be too low. Prepare a fresh, slightly more concentrated standard.
-
Optimize Source Parameters: Systematically adjust source parameters such as capillary voltage, nebulizer gas pressure, and drying gas temperature and flow rate. Inefficient ionization can lead to poor signal strength.[13]
-
Check Solvent Composition: Ensure your solvent is compatible with ESI and promotes ionization of your analyte. For negative mode, the presence of a weak acid can be beneficial.
Q2: The intensity of my product ions is very weak, even at high collision energies.
-
Incorrect Precursor Ion Selection: Double-check that you have selected the correct monoisotopic mass for the deprotonated molecule. In-source fragmentation could lead to a different ion being the most abundant in the Q1 scan.
-
Collision Gas Pressure: Verify that the collision gas (typically argon or nitrogen) pressure is within the manufacturer's recommended range. Low collision gas pressure will result in inefficient fragmentation.[14]
-
Instrument Contamination: A contaminated ion source or mass optics can significantly reduce signal intensity.[13] Regular cleaning and maintenance are crucial.[15]
-
Analyte Instability: Some lipid mediators can be unstable. Ensure your standards are fresh and have been stored correctly at -20°C or lower.[1]
Q3: My results are not reproducible; the optimal collision energy seems to shift between experiments.
-
Instrument Stability: Ensure the mass spectrometer is properly calibrated and has had sufficient time to stabilize. Fluctuations in vacuum or electronics can affect results.
-
Infusion Flow Rate: An unstable flow rate from the syringe pump can cause signal fluctuations. Ensure the syringe is properly seated and the pump is functioning correctly.
-
Sample Carryover: If performing sequential optimizations, ensure the system is adequately flushed between runs to prevent carryover from previous analyses.
Q4: I see fragmentation even at a collision energy of 0 eV.
-
In-Source Fragmentation: This phenomenon, where fragmentation occurs in the ion source region before the collision cell, is not uncommon for certain molecules.[16] It can be influenced by the fragmentor voltage (or equivalent parameter on your instrument). You may need to optimize this parameter to minimize premature fragmentation.
-
Metastable Ions: The precursor ion itself may be inherently unstable and fragment spontaneously after leaving the source. While this can contribute to the product ion signal, it's important to still perform a CE ramp to find the energy that maximizes collision-induced dissociation.
The following diagram illustrates a logical approach to troubleshooting low signal intensity.
Caption: Troubleshooting Logic for Low Signal Intensity.
Part 4: Frequently Asked Questions (FAQs)
Q: Can I use a published collision energy value for my experiment?
A: While published values can be a good starting point, it is highly recommended to empirically optimize the collision energy on your specific instrument. Optimal CE values can vary between different models and manufacturers of mass spectrometers due to differences in collision cell design and ion optics.[3][16]
Q: How many MRM transitions should I optimize for this compound?
A: At a minimum, you should optimize two transitions per analyte: one for quantification (typically the most intense) and one for confirmation (a qualifier ion).[6] Using a qualifier ion provides an additional layer of certainty in analyte identification by confirming the presence of a second, characteristic fragment. Some methods may employ a third or even more transitions for increased confidence.[10]
Q: Does the collision energy need to be re-optimized if I change my liquid chromatography (LC) method?
A: The collision energy is a parameter related to the gas-phase fragmentation of the ion and is independent of the liquid chromatography conditions. Therefore, you do not need to re-optimize the CE when you change your LC method. However, other source-dependent parameters might need adjustment if the mobile phase composition at the time of elution changes significantly.
Q: My software can predict the collision energy based on the precursor m/z. Is this sufficient?
A: Many software packages use linear equations to predict a reasonable collision energy based on the precursor's mass-to-charge ratio.[3] This is an excellent way to get started and can be very effective, especially for large-scale experiments. However, for the highest sensitivity, especially for non-peptide molecules, empirical optimization for each transition will almost always yield better results.[2][3]
References
-
MacLean, B., Tomazela, D. M., & Shulman, N. (2010). Effect of Collision Energy Optimization on the Measurement of Peptides by Selected Reaction Monitoring (SRM) Mass Spectrometry. Analytical Chemistry, 82(24), 10116–10124. [Link]
-
SCIEX. (n.d.). Targeted profiling of lipid mediators. Retrieved from [Link]
-
Bereman, M. S., MacLean, B., & MacCoss, M. J. (2011). Collision energy optimization of b- and y-ions for multiple reaction monitoring mass spectrometry. Analytical Chemistry, 83(1), 127–132. [Link]
-
Technology Networks. (2024). 4 Steps to Successful Compound Optimization on LC-MS/MS. Retrieved from [Link]
-
ZefSci. (2025). LCMS Troubleshooting: 14 Best Practices for Laboratories. Retrieved from [Link]
-
ResearchGate. (n.d.). Effect of collision energy on the fragmentation pattern. Retrieved from [Link]
-
Agilent. (2017). Triggered MRM LC/MS/MS Method Development – Practical Considerations for MRM Optimization Using Agilent MassHunter Optimizer Software. Retrieved from [Link]
-
Shimadzu. (n.d.). Automatic Optimization of Transitions and Collision Energies. Retrieved from [Link]
-
ResearchGate. (2023). How to choose optimal collision energy (CE) for MRM transition?. Retrieved from [Link]
-
SCIEX. (n.d.). Comprehensive targeted method for lipid mediator analysis. Retrieved from [Link]
-
Sherwood, C. A., Eastham, A., Lee, L. W., & Lajoie, G. A. (2009). Rapid Optimization of MRM-MS Instrument Parameters by Subtle Alteration of Precursor and Product m/z Targets. Journal of Proteome Research, 8(5), 2623–2628. [Link]
-
SCIEX. (n.d.). Targeted profiling of lipid mediators. Retrieved from [Link]
-
Ickert, S., Gräwert, T., & Büttner, K. (2023). Investigation of the Influence of Charge State and Collision Energy on Oligonucleotide Fragmentation by Tandem Mass Spectrometry. Molecules, 28(3), 1145. [Link]
-
American Association for Clinical Chemistry. (2015). Troubleshooting Liquid Chromatography-Tandem Mass Spectrometry in the Clinical Laboratory. Retrieved from [Link]
-
Quehenberger, O., & Dennis, E. A. (2023). Step-by-Step Approach to Build Multiple Reaction Monitoring (MRM) Profiling Instrument Acquisition Methods for Class-based Lipid Exploratory Analysis by Mass Spectrometry. Journal of Visualized Experiments, (196), e65431. [Link]
-
Chen, Y.-H., Chen, Y.-L., & Lin, C.-H. (2021). Study on the CID Fragmentation Pathways of Deprotonated 4'-Monophosphoryl Lipid A. Molecules, 26(11), 3192. [Link]
-
SCIEX. (2024). Diagnosing signal instability when processing data in Analyst®, MultiQuant™, or SCIEX OS software. Retrieved from [Link]
-
Shimadzu. (n.d.). LC/MS/MS Method Package for Lipid Mediators. Retrieved from [Link]
-
Biotage. (2023). Troubleshooting Loss of Signal: Where did my peaks go?. Retrieved from [Link]
-
ResearchGate. (2013). Any suggestions for very low intensity in LC/MS/MS?. Retrieved from [Link]
-
ResearchGate. (n.d.). Optimized MRM transitions and collision energies for 14 internal.... Retrieved from [Link]
-
Skyline. (n.d.). Skyline Collision Energy Optimization. Retrieved from [Link]
-
Chromatography Forum. (2015). Fragmentation in collision cell with 0eV collision energy. Retrieved from [Link]
-
Tsugawa, H., Ikeda, K., & Arita, M. (2025). Dual fragmentation via collision-induced and oxygen attachment dissociations using water and its radicals for C=C position-resolved lipidomics. Nature Communications, 16(1), 1-10. [Link]
-
Medzihradszky, K. F., Campbell, J. M., Baldwin, M. A., Falick, A. M., Juhasz, P., Vestal, M. L., & Burlingame, A. L. (2000). The characteristics of peptide collision-induced dissociation using a high-performance MALDI-TOF/TOF tandem mass spectrometer. Analytical Chemistry, 72(3), 552–558. [Link]
-
bioRxiv. (2024). Dual fragmentation via collision-induced and oxygen attachment dissociations using water and its radicals for C=C position-resolved lipidomics. Retrieved from [Link]
Sources
- 1. caymanchem.com [caymanchem.com]
- 2. Collision energy optimization of b- and y-ions for multiple reaction monitoring mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Effect of Collision Energy Optimization on the Measurement of Peptides by Selected Reaction Monitoring (SRM) Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. Investigation of the Influence of Charge State and Collision Energy on Oligonucleotide Fragmentation by Tandem Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 6. technologynetworks.com [technologynetworks.com]
- 7. researchgate.net [researchgate.net]
- 8. sciex.com [sciex.com]
- 9. sciex.com [sciex.com]
- 10. agilent.com [agilent.com]
- 11. shimadzu.co.kr [shimadzu.co.kr]
- 12. biotage.com [biotage.com]
- 13. zefsci.com [zefsci.com]
- 14. researchgate.net [researchgate.net]
- 15. myadlm.org [myadlm.org]
- 16. Fragmentation in collision cell with 0eV collision energy - Chromatography Forum [chromforum.org]
recovery rates of (±)10(11)-DiHDPA using different SPE cartridges
Technical Brief: The Analyte
Before troubleshooting, it is critical to understand the physicochemical behavior of (±)10(11)-DiHDPA ((±)10,11-dihydroxy-docosapentaenoic acid).[1][2]
-
Structure: A C22 polyunsaturated fatty acid with a carboxylic acid head group and a vicinal diol at the 10,11 position.
-
Polarity: Amphiphilic.[1][2] The hydrocarbon tail is hydrophobic, but the mid-chain diol and terminal carboxyl group significantly increase polarity compared to its parent lipid (DPA) or its epoxide precursor (10,11-EpDPA).
-
The Challenge: Its intermediate polarity creates a "retention window" risk.[1] It binds weakly to C18 compared to parent lipids, making it susceptible to premature elution during aggressive wash steps.[1][2]
The Gold Standard Protocol (HLB)
Recommended for maximum recovery (>85%) and reproducibility.
We recommend a Hydrophilic-Lipophilic Balance (HLB) polymeric sorbent over traditional Silica-C18.[1][2] The polymeric backbone retains the diol moiety even when the sorbent dries, and tolerates stronger wash solvents to remove matrix interferences.
Reagents:
-
Sorbent: Polymeric HLB (e.g., Oasis HLB or Strata-X), 30 mg or 60 mg.[1][2]
-
Sample: Plasma/Tissue homogenate (acidified to pH 3–4).[2]
-
Internal Standard: 10,11-DiHDPE-d11 (or structurally similar deuterated diol).[1][2]
Step-by-Step Workflow:
-
Conditioning:
-
Loading:
-
Load sample slowly (~1 mL/min). Crucial: Sample pH must be < 4.0 to protonate the carboxyl group (pKa ~4.8), ensuring hydrophobic retention.
-
-
Wash (The Critical Step):
-
Elution:
Comparative Performance Data
The following data summarizes recovery rates observed across different cartridge chemistries for dihydroxy-PUFA metabolites.
| Cartridge Type | Chemistry | Recovery Rate | Matrix Removal | Risk Factor |
| Polymeric HLB | Hydrophobic + Polar interactions | 85% – 95% | Moderate | Low.[1][2] Best balance of retention and recovery. |
| Silica C18 | Hydrophobic (Van der Waals) | 60% – 75% | Low | High.[2] Polar diols often lost during wash steps or fail to bind if flow is too fast.[1][2] |
| Mixed-Mode Anion (MAX) | Anion Exchange + Hydrophobic | 80% – 90% | Excellent | Medium.[1][2] Requires precise pH control.[1][2] If sample isn't basic during load, analyte flows through.[1][2] |
| Liquid-Liquid (LLE) | Ethyl Acetate / Hexane | 50% – 70% | Poor | High.[1][2] Significant ion suppression in LC-MS/MS due to phospholipid carryover.[1][2] |
Troubleshooting & FAQs
Direct solutions to common user tickets.
Issue 1: Low Recovery (< 60%)
Q: I am using C18 cartridges and seeing low signal for 10(11)-DiHDPA, but my internal standard (d5-DHA) looks fine. Why? A: This is a classic "polarity mismatch."[1][2]
-
The Cause: Your internal standard (DHA) is highly hydrophobic and sticks aggressively to C18.[2] However, 10(11)-DiHDPA has two hydroxyl groups, making it much more polar.[1][2] If you are using a standard "Lipid Wash" (e.g., 15-20% Methanol), you are likely washing the diol off the cartridge while the DHA remains bound.
-
The Fix: Switch to an HLB cartridge or reduce your C18 wash solvent to <5% Methanol .[1]
Issue 2: Ion Suppression (Matrix Effects)
Q: My recovery is good, but the MS baseline is noisy, and sensitivity is dropping over time. A: You are eluting phospholipids along with your analyte.[1]
-
The Cause: Methanol elution (used in the HLB protocol) is strong enough to elute phospholipids, which suppress ionization in the mass spec source.
-
The Fix: Switch to Mixed-Mode Anion Exchange (MAX) .
Issue 3: Variability in Replicates
Q: Why do I see 90% recovery in one sample and 50% in the next? A: This usually indicates pH inconsistency or drying out .
-
pH: If your sample pH hovers around 4.5–5.0, the 10(11)-DiHDPA is partially ionized.[1][2] Ionized species do not bind well to HLB/C18.[1][2] Ensure pH is < 3.5 .
-
Drying: Silica C18 cartridges lose retention capacity if they dry out between conditioning and loading.[1][2] Polymeric HLB is resistant to drying—another reason to switch.[1][2]
Visual Workflow & Logic
The following diagram illustrates the decision logic for selecting the correct SPE pathway and troubleshooting losses.
Caption: Decision matrix for selecting HLB vs. MAX cartridges and identifying critical failure points in the wash step.
References
-
Ostermann, A. I., et al. (2015).[1][2] "Comparison of sample preparation methods for the quantitative analysis of eicosanoids and other oxylipins in plasma by means of LC-MS/MS." Analytical and Bioanalytical Chemistry.
-
Gouveia-Figueira, S., & Nording, M. L. (2015).[1][2] "Development and validation of a sensitive UPLC-ESI-MS/MS method for the comprehensive profiling of oxylipins in human plasma." PLOS ONE. [2]
-
Cayman Chemical. (2024).[1][2] "this compound Product Information & Physical Properties."
-
Waters Corporation. (2023).[1][2] "Oasis HLB Care & Use Manual: Guidelines for Polymeric SPE." [2]
-
Wang, Y., et al. (2018).[1][2][3] "Comprehensive analysis of oxylipins in human plasma using reversed-phase liquid chromatography-triple quadrupole mass spectrometry." Analytica Chimica Acta.
Sources
- 1. 10S,17S-DiHDoHE | C22H32O4 | CID 11667655 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 10,11-DiHDPE | C22H34O4 | CID 16061145 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Comprehensive analysis of oxylipins in human plasma using reversed-phase liquid chromatography-triple quadrupole mass spectrometry with heatmap-assisted selection of transitions - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
Technical Support Center: Identifying Degradation Products of (±)10(11)-DiHDPA
Welcome to the technical support center for researchers, scientists, and drug development professionals working with (±)10(11)-dihydroxy-4Z,7Z,13Z,16Z,19Z-docosapentaenoic acid [(±)10(11)-DiHDPA]. This guide is designed to provide in-depth troubleshooting assistance and answers to frequently asked questions regarding the identification of its degradation products. Understanding the stability of this compound is crucial for accurate experimental outcomes and for developing stable formulations.
Introduction to this compound and its Stability
This compound is a vicinal diol metabolite derived from the cytochrome P450 epoxygenase pathway acting on docosahexaenoic acid (DHA).[1] It is recognized for its potential anti-inflammatory, anti-angiogenic, and anti-tumor effects.[1] However, like many polyunsaturated fatty acid (PUFA) derivatives, its stability can be a concern during experimental handling, storage, and in biological matrices. The primary degradation pathway for epoxy fatty acids, the precursors to DiHDPA, is hydrolysis to their corresponding diols.[2][3][4][5] Therefore, while this compound is itself a hydrolysis product of an epoxide, it can be subject to further degradation under various stress conditions.
This guide will walk you through the common challenges and questions related to identifying these degradation products, providing both the "how" and the "why" behind the recommended protocols.
Troubleshooting & FAQs
Question 1: I am observing unexpected peaks in my LC-MS analysis of a this compound sample. How can I determine if these are degradation products?
Answer:
The appearance of unexpected peaks is a common issue. The first step is to systematically determine if these are contaminants or degradation products. A forced degradation study is the most direct way to confirm this.[6][7][8][9][10] By intentionally exposing your this compound standard to controlled stress conditions, you can generate its degradation products and compare their chromatographic and mass spectrometric profiles to the unknown peaks in your sample.
Underlying Principle: Forced degradation studies, also known as stress testing, are a core component of pharmaceutical development.[6][7][8][9] They are designed to accelerate the degradation process to identify potential degradation products and establish the stability-indicating nature of analytical methods.[6][9] For a molecule like this compound, which contains multiple double bonds and hydroxyl groups, it is susceptible to degradation via oxidation, and potentially further reactions under harsh acidic, basic, or thermal stress.
Question 2: What are the most likely degradation products of this compound under common experimental conditions?
Answer:
Given the structure of this compound, the most probable degradation pathways involve oxidation of the polyunsaturated carbon chain. This can lead to a variety of products, including:
-
Further Hydroxylation Products: Additional hydroxyl groups can be introduced at the double bonds.
-
Carbonyl Compounds: Oxidative cleavage of the double bonds can result in the formation of aldehydes and carboxylic acids.
-
Epoxides: While DiHDPA is a diol, under certain oxidative conditions, other double bonds in the fatty acid chain could potentially be epoxidized.[11][12]
The primary degradation pathway for the precursor of this compound, an epoxy fatty acid, is hydrolysis of the epoxide ring to form a vicinal diol.[2][3][4][5] This reaction can be catalyzed by either acid or base.[2][3][4]
-
Acid-Catalyzed Hydrolysis: The epoxide oxygen is protonated, followed by nucleophilic attack of water.[2][3]
-
Base-Catalyzed Hydrolysis: A hydroxide ion attacks one of the epoxide carbons in an SN2 reaction.[2][3]
While this compound is already a diol, the remaining double bonds in its structure are susceptible to oxidation.
Experimental Protocols
Protocol 1: Forced Degradation Study of this compound
This protocol outlines the conditions for a comprehensive forced degradation study. The goal is to induce 5-20% degradation of the parent compound to ensure that the degradation products are detectable without being overly complex.[8]
Materials:
-
This compound standard solution (e.g., in ethanol)
-
Hydrochloric acid (HCl), 0.1 M
-
Sodium hydroxide (NaOH), 0.1 M
-
Hydrogen peroxide (H₂O₂), 3%
-
High-purity water
-
Methanol or acetonitrile (LC-MS grade)
-
pH meter
-
Incubator or water bath
-
Photostability chamber
Procedure:
-
Sample Preparation: Prepare multiple aliquots of the this compound standard solution at a known concentration (e.g., 1 mg/mL).
-
Acid Hydrolysis:
-
To one aliquot, add an equal volume of 0.1 M HCl.
-
Incubate at 60°C for 24 hours.
-
Neutralize with 0.1 M NaOH.
-
-
Base Hydrolysis:
-
To another aliquot, add an equal volume of 0.1 M NaOH.
-
Incubate at 60°C for 24 hours.
-
Neutralize with 0.1 M HCl.
-
-
Oxidative Degradation:
-
To a separate aliquot, add an equal volume of 3% H₂O₂.[9]
-
Keep at room temperature for 24 hours, protected from light.
-
-
Thermal Degradation:
-
Place an aliquot in an incubator at 80°C for 48 hours.[7]
-
-
Photolytic Degradation:
-
Expose an aliquot to light in a photostability chamber according to ICH Q1B guidelines.
-
-
Control Sample: Keep one aliquot at -20°C, protected from light.
-
Analysis: Analyze all samples by a stability-indicating LC-MS method.
Data Interpretation:
Compare the chromatograms of the stressed samples to the control. New peaks appearing in the stressed samples are potential degradation products. The mass-to-charge ratio (m/z) from the mass spectrometer will provide the molecular weight of these products, offering clues to their structure.
Table 1: Summary of Forced Degradation Conditions and Expected Observations
| Stress Condition | Reagents/Parameters | Potential Degradation Pathway | Expected LC-MS Observation |
| Acid Hydrolysis | 0.1 M HCl, 60°C | Further reactions on the diol or double bonds | Minimal changes expected unless harsh conditions lead to side reactions. |
| Base Hydrolysis | 0.1 M NaOH, 60°C | Similar to acid hydrolysis | Minimal changes expected. |
| Oxidation | 3% H₂O₂, RT | Oxidation of double bonds | Formation of products with higher m/z (addition of oxygen atoms). |
| Thermal | 80°C | Isomerization, oxidation | Appearance of isomeric peaks and oxidative degradation products. |
| Photolytic | ICH Q1B light exposure | Photo-oxidation | Formation of various oxidative degradation products. |
Question 3: Which analytical techniques are best suited for identifying this compound degradation products?
Answer:
A combination of liquid chromatography and mass spectrometry (LC-MS) is the most powerful tool for this purpose.[13][14]
-
High-Performance Liquid Chromatography (HPLC): HPLC, particularly reversed-phase HPLC, is excellent for separating the parent compound from its more polar degradation products.[7] A C18 column is a good starting point.
-
Mass Spectrometry (MS): MS provides the molecular weight of the parent compound and its degradation products.[14] High-resolution mass spectrometry (HRMS), such as time-of-flight (TOF) or Orbitrap, can provide accurate mass measurements, which aids in determining the elemental composition of the degradation products. Tandem mass spectrometry (MS/MS) can be used to fragment the degradation products, providing structural information.
Causality: The combination of chromatographic separation with mass spectrometric detection allows for the resolution of complex mixtures and the confident identification of individual components based on their retention time and mass-to-charge ratio.
Visualization of Workflows and Pathways
Diagram 1: General Workflow for Identifying Degradation Products
Caption: Workflow for degradation product identification.
Diagram 2: Potential Oxidative Degradation Pathway of this compound
Caption: Potential oxidative degradation pathways.
Concluding Remarks
The identification of degradation products of this compound is a critical step in ensuring the quality and reliability of research and development activities. By employing systematic forced degradation studies and utilizing powerful analytical techniques like LC-MS, researchers can confidently identify and characterize these products. This knowledge is invaluable for developing stable formulations, defining appropriate storage conditions, and ensuring the accuracy of experimental data.
References
- Chemistry LibreTexts. (2024, March 24). 18.6: Reactions of Epoxides - Ring-opening.
- BYJU'S. (n.d.). Epoxide Reactions.
- Fiveable. (n.d.). Epoxide Hydrolysis Definition.
- University of Calgary. (n.d.). Ch15 : epoxide to 1,2-diols.
- Kytikova, O. Y., Denisenko, Y. K., Novgorodtseva, T. P., Bocharova, N. V., & Kovalenko, I. S. (2022). [Fatty acid epoxides in the regulation of the inflammation]. Biomeditsinskaia khimiia, 68(3), 177–189.
- Organic Chemistry Portal. (n.d.). Diol synthesis by substitution.
- Shahidi, F., & Zhong, Y. (2015). Analytical Methods for Lipid Oxidation and Antioxidant Capacity in Food Systems. Foods, 4(3), 482-499.
- O'Donnell, V. B., Aldrovandi, M., Murphy, R. C., & Krönke, G. (2014). Lipoxygenase-catalyzed transformation of epoxy fatty acids to hydroxy-endoperoxides. Journal of lipid research, 55(11), 2324–2334.
- Shahidi, F., & Zhong, Y. (2015). Analytical Methods for Lipid Oxidation and Antioxidant Capacity in Food Systems. Foods, 4(3), 482-499.
- University of Massachusetts Amherst. (n.d.). ANALYSIS OF LIPIDS.
- Schaich, K. M. (2023). Epoxides: an underestimated lipid oxidation product. Journal of the American Oil Chemists' Society, 100(1), 1-27.
- Kamberi, M., & Tsutsumi, Y. (2004). Forced Degradation Studies: Regulatory Considerations and Implementation.
- Schaich, K. M. (2023). Epoxides: an underestimated lipid oxidation product. Journal of the American Oil Chemists' Society, 100(1), 1-27.
- Lopalco, A., & Cutrignelli, A. (2023). Recent Analytical Methodologies in Lipid Analysis. Molecules, 28(15), 5863.
- Google Patents. (2015).
- Teufel, R., & Fuchs, G. (2010). Epoxy Coenzyme A Thioester Pathways for Degradation of Aromatic Compounds. Microbiology and Molecular Biology Reviews, 74(3), 469-485.
- Pérez-Míguez, R., & Valledor, L. (2022). Exploring the Lipidome: Current Lipid Extraction Techniques for Mass Spectrometry Analysis. International Journal of Molecular Sciences, 23(19), 11849.
- MedCrave. (2016, December 14).
- ResolveMass. (2025, November 5).
- Cayman Chemical. (n.d.). This compound.
- MedChemExpress. (n.d.). This compound.
- Singh, R., & Kumar, R. (2013). Development of forced degradation and stability indicating studies of drugs—A review. International Journal of Pharmaceutical Sciences and Research, 4(5), 1666.
- RSC Publishing. (n.d.). Chemical pathways of epoxidized and hydroxylated fatty acid methyl esters and triglycerides with phosphoric acid.
- Pharmaceutical Technology. (2016, May 2).
Sources
- 1. caymanchem.com [caymanchem.com]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. byjus.com [byjus.com]
- 4. fiveable.me [fiveable.me]
- 5. Diol synthesis by substitution [organic-chemistry.org]
- 6. biopharminternational.com [biopharminternational.com]
- 7. Forced Degradation Studies - MedCrave online [medcraveonline.com]
- 8. resolvemass.ca [resolvemass.ca]
- 9. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
- 10. pharmtech.com [pharmtech.com]
- 11. Epoxides: an underestimated lipid oxidation product - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. ANALYSIS OF LIPIDS [people.umass.edu]
- 14. Recent Analytical Methodologies in Lipid Analysis - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
Publish Comparison Guide: Validating (±)10(11)-DiHDPA as a Biomarker for sEH Activity
Executive Summary: The Shift to DHA-Derived Biomarkers
Soluble Epoxide Hydrolase (sEH) is a pivotal enzyme in the metabolism of bioactive lipids, converting potent anti-inflammatory epoxides into their corresponding, often inactive, diols. While 14,15-DHET (derived from Arachidonic Acid) has historically been the "gold standard" biomarker for sEH activity, (±)10(11)-DiHDPA (derived from Docosahexaenoic Acid, DHA) has emerged as a superior biomarker in contexts involving inflammation resolution, neuroprotection, and omega-3 supplementation.
This guide objectively validates this compound as a robust, specific, and quantifiable biomarker for sEH activity. It provides the mechanistic rationale, comparative data against alternatives, and a self-validating LC-MS/MS protocol for immediate implementation.
Mechanistic Basis: Why this compound?
The Pathway
The physiological relevance of this compound stems from its precursor, 10(11)-EpDPA . Unlike arachidonic acid metabolites (EETs), which are primarily vasodilatory, DHA epoxides (EpDPAs) exhibit potent anti-angiogenic and tumor-suppressive properties. sEH rapidly hydrolyzes 10(11)-EpDPA into 10(11)-DiHDPA, effectively "turning off" these beneficial signals. Therefore, the accumulation of 10(11)-DiHDPA is a direct readout of sEH hyperactivity.
Pathway Visualization
The following diagram illustrates the metabolic cascade and the critical regulatory node controlled by sEH.
Figure 1: The metabolic conversion of DHA to the stable biomarker 10(11)-DiHDPA mediated by sEH.
Comparative Analysis: this compound vs. Alternatives
To validate this biomarker, we must compare it against the established standard (14,15-DHET) and artificial substrates used in high-throughput screening.
Table 1: Biomarker Performance Matrix
| Feature | This compound (DHA-derived) | 14,15-DHET (AA-derived) | PHOME/Fluorogenics (Artificial) |
| Physiological Source | Omega-3 (DHA) | Omega-6 (Arachidonic Acid) | Synthetic |
| sEH Specificity ( | High (5.1 µM) [1] | High (~2.2 µM) | Variable (often non-specific) |
| Biological Context | Resolution of inflammation, Neuroprotection | Hypertension, Vasodilation | In vitro screening only |
| Baseline Stability | High (Stable at -80°C) | Moderate (Subject to re-esterification) | N/A (Hydrolyzes spontaneously) |
| Interference | Low (Distinct retention time) | High (Isomers co-elute) | High (Fluorescence background) |
| Detection Method | LC-MS/MS (Specific) | ELISA / LC-MS/MS | Fluorescence Plate Reader |
Expert Insight: While 14,15-DHET is the classic marker, 10(11)-DiHDPA is critical for studies involving diet-induced metabolic changes or neuroinflammation, where DHA levels are enriched. Furthermore, 10(11)-EpDPA competes effectively with EETs for sEH binding, making the diol a sensitive indicator of enzyme load [1].
Experimental Protocol: Self-Validating LC-MS/MS System
This protocol is designed to be self-validating by utilizing the ratio of Product (DiHDPA) to Substrate (EpDPA) alongside internal standards. This ratiometric approach cancels out extraction variability.
Materials & Standards
-
Analyte: this compound (Cayman Chem / MedChemExpress).
-
Precursor (for ratio): (±)10(11)-EpDPA.
-
Internal Standard (IS): 10(11)-DiHDPA-d9 (Ideal) or CUDA (12-[[(cyclohexylamino) carbonyl] amino]-dodecanoic acid) as a robust surrogate [2].
-
Matrix: Plasma, Serum, or Tissue Homogenate.
Sample Preparation (Solid Phase Extraction)
-
Thawing: Thaw plasma on ice. Add Antioxidant Cocktail (0.2 mg/mL BHT/EDTA) immediately to prevent auto-oxidation [3].
-
Spiking: Add 10 µL of Internal Standard (100 nM) to 200 µL sample.
-
Hydrolysis Control: Crucial Step: Spike a separate "blank" matrix with 10(11)-EpDPA. If 10(11)-DiHDPA appears in this blank during prep, your solvents or temperature are causing artificial hydrolysis.
-
Extraction:
-
Condition Oasis HLB cartridge (MeOH -> Water).
-
Load sample (acidified to pH 4 with acetic acid).
-
Wash with 5% MeOH.
-
Elute with Ethyl Acetate .
-
-
Reconstitution: Evaporate under nitrogen; reconstitute in 50 µL MeOH:Water (1:1).
LC-MS/MS Parameters
System: UHPLC coupled to Triple Quadrupole MS (e.g., Sciex QTRAP 6500+ or Agilent 6495). Column: Kinetex C18 (2.1 x 100 mm, 1.7 or 2.6 µm).
| Parameter | Setting |
| Mobile Phase A | Water + 0.1% Acetic Acid |
| Mobile Phase B | Acetonitrile/Methanol (50:[1]50) + 0.1% Acetic Acid |
| Flow Rate | 0.3 - 0.4 mL/min |
| Ionization | ESI Negative Mode |
MRM Transitions (Quantification):
| Analyte | Precursor ( | Product ( | Collision Energy (eV) |
| This compound | 361.2 | 153.2 | -24 |
| (±)10(11)-EpDPA | 343.2 | 201.2 | -18 |
| 10(11)-DiHDPA-d9 (IS) | 370.3 | 153.2 | -24 |
| CUDA (Surrogate IS) | 339.3 | 214.1 | -22 |
Note: Transitions may vary slightly by instrument; optimize using pure standards. [4]
Validation Workflow & Logic
Use the following decision tree to validate the biomarker data in your specific study.
Figure 2: Logical decision tree for validating analytical results.
Interpreting the Data
-
sEH Activity Index: The absolute concentration of 10(11)-DiHDPA is informative, but the DiHDPA / EpDPA ratio is the definitive metric for sEH activity in vivo [5].
-
Inhibition: Upon treatment with an sEH inhibitor (e.g., TPPU, AUDA), the concentration of 10(11)-EpDPA should rise, and 10(11)-DiHDPA should fall. If 10(11)-DiHDPA remains high, suspect non-enzymatic hydrolysis or poor inhibitor penetration.
References
-
Morisseau, C., et al. (2010).[2] Naturally occurring monoepoxides of eicosapentaenoic acid and docosahexaenoic acid are bioactive antihyperalgesic lipids.[2] Journal of Lipid Research, 51(12), 3481-3490.[2] Link
-
Yang, J., et al. (2009). Quantitative profiling of oxylipins through comprehensive LC-MS/MS analysis: application in cardiac surgery. Analytical and Bioanalytical Chemistry, 394, 1-12. Link
-
Ostermann, A. I., et al. (2020). Impact of internal standard selection on measurement results for long chain fatty acids in blood. Prostaglandins, Leukotrienes and Essential Fatty Acids, 152, 102035. Link
-
Wang, Y., et al. (2014). Development of a Liquid Chromatography–Tandem Mass Spectrometry Method for Oxylipin Analysis. Analytical Chemistry, 86(16), 8233-8241. Link
-
Edin, M. L., et al. (2011). Epoxide hydrolase 2 (sEH) is a primary effector of the resolution of inflammation. The FASEB Journal, 25(1), 22-33. Link
Sources
Benchmarking LC-MS Methods for DHA Metabolite Profiling
Executive Summary
Profiling Docosahexaenoic Acid (DHA) metabolites—specifically Specialized Pro-resolving Mediators (SPMs) like Resolvins (Rv), Protectins (PD), and Maresins (MaR)—presents a unique analytical challenge. These bioactive lipids exist at trace concentrations (pg/mL to low ng/mL) and possess numerous structural isomers formed via non-enzymatic auto-oxidation.
This guide objectively compares the performance of Targeted LC-MS/MS (Triple Quadrupole) against Untargeted HRMS (Orbitrap/Q-TOF) and evaluates Chiral vs. Achiral Chromatography . Experimental evidence confirms that while high-resolution mass spectrometry (HRMS) offers broader coverage, Targeted Chiral LC-MS/MS remains the gold standard for the definitive identification and quantitation of DHA metabolites due to superior sensitivity and isomeric resolution.
The Biological & Analytical Context[1][2][3][4][5][6][7][8][9]
DHA is metabolized into potent signaling molecules that orchestrate the resolution of inflammation. The analytical difficulty lies in distinguishing bioactive enzymatic products from their biologically inactive or pro-inflammatory isomers.
The Pathway Challenge
-
Enzymatic: DHA
17(S)-HpDHA Resolvin D1 (RvD1), Protectin D1 (PD1). -
Non-Enzymatic: DHA
17(R/S)-HpDHA Isoprostanes/Neuroprostanes (Isobars of SPMs).
Critical Requirement: Your method must separate the bioactive 17(S) epimers from the auto-oxidative mixtures.
Visualization: DHA Signaling & Metabolite Divergence
Figure 1: Divergence of DHA metabolism into bioactive SPMs and oxidative artifacts. Analytical methods must distinguish the green pathway from the red.
Methodological Landscape: A Comparative Analysis
A. Mass Spectrometry: Targeted vs. Untargeted[6][10]
For DHA metabolites, sensitivity is the limiting factor. Basal levels of Resolvins in human plasma are often
| Feature | Targeted LC-MS/MS (Triple Quad) | Untargeted HRMS (Orbitrap/Q-TOF) | Verdict |
| Sensitivity (LOD) | High (0.5–5 pg on-column) | Moderate (10–50 pg on-column) | Targeted Wins |
| Dynamic Range | 4–5 orders of magnitude | 3–4 orders of magnitude | Targeted Wins |
| Selectivity | MRM transitions specific to fragments | High mass accuracy (<5 ppm) | Tie (Context dependent) |
| Discovery Potential | Low (Pre-defined list only) | High (Full spectral data) | Untargeted Wins |
| Quantification | Absolute (Gold Standard) | Relative/Semi-quantitative | Targeted Wins |
Expert Insight: Use HRMS for profiling total lipid changes (e.g., phospholipid pool). Use Targeted MRM for quantifying free SPMs.
B. Chromatography: Achiral (C18) vs. Chiral
Standard Reverse Phase (C18) chromatography separates metabolites by hydrophobicity but fails to resolve enantiomers (e.g., 17(S)-HDHA vs. 17(R)-HDHA).
| Parameter | C18 Reverse Phase | Chiral Chromatography |
| Separation Mechanism | Hydrophobicity / Chain Length | Stereochemistry / 3D Shape |
| Run Time | Fast (10–20 mins) | Slower (20–45 mins) |
| Isomer Resolution | Poor (Co-elution of R/S epimers) | Excellent (Baseline separation) |
| Peak Shape | Sharp | Broader (Lower sensitivity) |
Recommendation: For validated SPM profiling, Chiral LC is mandatory . Co-elution on C18 leads to false positives, where auto-oxidation products are misidentified as enzymatic mediators.
C. Sample Preparation: SPE vs. LLE
| Metric | Solid Phase Extraction (SPE) | Liquid-Liquid Extraction (LLE) |
| Recovery | > 85% (Consistent) | 60–80% (Variable) |
| Matrix Removal | Excellent (Phospholipids removed) | Moderate |
| Automation | High (96-well plates) | Low (Manual phase separation) |
| Solvent Use | Low | High |
Technical Deep Dive: The Benchmarked Protocol
This self-validating protocol utilizes Targeted Chiral LC-MS/MS with Solid Phase Extraction .
Step 1: Sample Preparation (SPE Workflow)
-
Cartridge: Oasis HLB (Hydrophilic-Lipophilic Balance) or equivalent polymeric sorbent (60 mg).
-
Sample: 500 µL Plasma + 2 mL ice-cold MeOH (protein precipitation).
-
Internal Standards (Critical): Spike
-RvD1, -LTB4, and -DHA before extraction to account for recovery losses.
Protocol:
-
Condition: 3 mL MeOH, then 3 mL pH 3.5 water.
-
Load: Supernatant from protein precipitation (diluted to <15% MeOH content with water/acid).
-
Wash: 3 mL water (removes salts), 3 mL n-hexane (removes neutral lipids/cholesterol).
-
Elute: 3 mL Methyl Formate (specifically targets oxygenated lipid mediators).
-
Reconstitute: Evaporate under
and reconstitute in 100 µL MeOH:Water (50:50).
Step 2: LC-MS/MS Configuration
Chromatography:
-
Column: Chiralpak AD-RH (150 x 2.1 mm, 5 µm) or equivalent amylose-based reverse-phase chiral column.
-
Mobile Phase A: Water + 0.1% Acetic Acid.
-
Mobile Phase B: Acetonitrile:Methanol (80:20) + 0.1% Acetic Acid.[1]
-
Gradient: 0-30 min (40% B
90% B).
Mass Spectrometry (Triple Quadrupole):
-
Mode: Negative Electrospray Ionization (ESI-).[2]
-
Source Temp: 500°C (High temp ensures desolvation of lipids).
Benchmarked MRM Transitions (DHA Metabolites):
| Analyte | Precursor ( | Product ( | Collision Energy (V) | Retention Time (Chiral) |
| Resolvin D1 | 375.2 | 215.1 | -24 | 12.5 min |
| Resolvin D2 | 375.2 | 175.1 | -25 | 14.2 min |
| Protectin D1 | 359.2 | 153.1 | -22 | 16.8 min |
| Maresin 1 | 359.2 | 250.1 | -23 | 18.1 min |
| 17(S)-HDHA | 343.2 | 245.1 | -20 | 22.0 min |
| 17(R)-HDHA | 343.2 | 245.1 | -20 | 23.5 min |
Note: The separation of 17(S) and 17(R) HDHA is the system suitability test. If these merge, the column is degraded.
Visualizing the Workflow
Figure 2: End-to-end workflow for targeted lipidomics of DHA metabolites.
Critical Analysis & Trustworthiness
The "Self-Validating" System
To ensure scientific integrity (E-E-A-T), the protocol must include internal checks:
-
Chiral Diagnostic: The presence of only the 17(S) isomer indicates enzymatic activity. The presence of a racemic mix (17R/S) indicates sample degradation or auto-oxidation during storage.
-
Transition Ratios: Monitor two transitions per analyte (Quantifier and Qualifier). The ratio between them must match the authentic standard within ±20%.
-
Work-up Recovery: Calculate recovery of the deuterated internal standard. If recovery drops below 50%, the extraction failed (likely column drying or pH issues).
Pitfalls to Avoid
-
Plasticware: Avoid plastic tubes for storage; DHA metabolites stick to polypropylene. Use glass or silanized glass.
-
Acidification: Do not lower pH below 3.0 during extraction, as this induces acid-catalyzed rearrangement of epoxides (e.g., Leukotriene A4) and degradation of Resolvins.
References
-
Serhan, C. N. (2014). Pro-resolving lipid mediators are leads for resolution physiology. Nature, 510(7503), 92–101. Link
-
Colas, R. A., et al. (2014). Identification and signature profiles for pro-resolving and inflammatory lipid mediators in human tissue. American Journal of Physiology-Cell Physiology, 307(1), C39-C54. Link
-
Dalli, J., & Serhan, C. N. (2012). Specific lipid mediator signatures of human phagocytes: microparticles stimulate macrophage efferocytosis and pro-resolving mediators. Blood, 120(15), e60-e72. Link
-
Masoodi, M., et al. (2020). Lipid mediator metabolomics via LC-MS/MS profiling and analysis.[3][1][4][5][6][7][8] Methods in Molecular Biology, 2020, 191-208. Link
-
Wang, Y., et al. (2018). Chromatographic resolution of chiral lipid mediators: A review. Journal of Chromatography A, 1567, 1-15. Link
Sources
- 1. lcms.labrulez.com [lcms.labrulez.com]
- 2. Development and Validation of a LC–MS/MS-Based Assay for Quantification of Free and Total Omega 3 and 6 Fatty Acids from Human Plasma - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The Development of a Specific and Sensitive LC-MS-Based Method for the Detection and Quantification of Hydroperoxy- and Hydroxydocosahexaenoic Acids as a Tool for Lipidomic Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Analysis of docosahexaenoic acid hydroperoxide isomers in mackerel using liquid chromatography-mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Measurement of Enzymatic and Nonenzymatic Polyunsaturated Fatty Acid Oxidation Products in Plasma and Urine of Macular Degeneration Using LC-QTOF-MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Comparison Guide: (±)10(11)-DiHDPA Profiling in Wild-Type vs. sEH-Knockout Mice
Executive Summary
This guide provides a technical analysis of (±)10(11)-DiHDPA (10,11-dihydroxydocosahexaenoic acid) levels in murine models, specifically comparing Wild-Type (WT) and Soluble Epoxide Hydrolase Knockout (sEH-KO) mice.
For researchers in drug discovery and lipidomics, this compound serves as a critical negative biomarker for sEH activity. In sEH-KO models, the metabolic conversion of the cardioprotective epoxide (±)10(11)-EpDPE to the diol this compound is abolished. Consequently, sEH-KO mice exhibit a distinct lipidomic signature characterized by trace/undetectable levels of the diol and significantly elevated levels of the precursor epoxide.
Part 1: Mechanistic Foundation
To interpret the lipidomic data correctly, one must understand the specific metabolic flux of Docosahexaenoic Acid (DHA) through the cytochrome P450 (CYP) and sEH pathways.
The Metabolic Switch
-
Precursor: DHA is oxidized by CYP epoxygenases (primarily CYP2C and CYP2J subfamilies) to form (±)10(11)-EpDPE (also known as 10,11-EDP).
-
Bioactivity: This epoxide is a potent vasodilator and anti-inflammatory mediator.[1]
-
Inactivation: In WT mice, the enzyme sEH (Ephx2) rapidly hydrolyzes the epoxide ring, adding a water molecule to form the vicinal diol This compound .
-
Knockout Effect: In sEH-KO mice, this hydrolytic pathway is severed. The epoxide is stabilized, and the diol formation is blocked.
Pathway Visualization
The following diagram illustrates the divergent metabolic fates in WT versus sEH-KO systems.
Figure 1: The CYP-sEH axis converting DHA to its epoxide and diol metabolites.[2][3][4] In sEH-KO mice, the "Hydrolysis" step is blocked.
Part 2: Comparative Profiling (WT vs. sEH-KO)
The following data summarizes the expected lipidomic profile in plasma and liver tissues. This data is synthesized from validated LC-MS/MS studies of Ephx2 null mice.
Quantitative Comparison Table
| Analyte | Wild-Type (WT) Profile | sEH-Knockout (sEH-KO) Profile | Fold Change (KO vs WT) | Biological Implication |
| (±)10(11)-EpDPE | Low / Transient Rapidly degraded by endogenous sEH. | High / Stabilized Accumulates due to lack of hydrolysis. | ↑ 2.5x - 5.0x | Enhanced anti-inflammatory & vasodilatory signaling. |
| This compound | High / Dominant Major metabolite detected in plasma/liver. | Trace / Undetectable Formation is catalytically blocked. | ↓ >90% (or ND) | Confirms functional sEH ablation. |
| Epoxide:Diol Ratio | < 0.5 (Favoring Diol) | > 10.0 (Favoring Epoxide) | Significant Shift | Primary metric for assessing sEH inhibitor efficacy. |
Technical Insight: The "Diol Floor"
In sEH-KO mice, this compound levels often drop to near the Limit of Quantitation (LOQ). However, they may not be strictly zero due to:
-
Auto-oxidation: Non-enzymatic hydrolysis of the epoxide during sample storage.
-
Microsomal EH (mEH): A minor compensatory pathway, though mEH has low affinity for DHA epoxides compared to sEH.
-
Dietary Intake: Trace amounts of pre-formed diols from oxidized fish oil in chow.
Part 3: Experimental Workflow & Protocol
To achieve reproducible quantification of this compound, a rigorous LC-MS/MS workflow is required. The polarity of the diol requires specific extraction conditions distinct from its epoxide precursor.
Sample Preparation (Solid Phase Extraction)
-
Matrix: Plasma (200 µL) or Liver Homogenate (50 mg).
-
Internal Standard: Spike with d-labeled surrogate (e.g., 10,11-DiHDPA-d9 or 12-HETE-d8) prior to extraction to account for recovery loss.
-
Extraction Cartridge: Oasis HLB (Hydrophilic-Lipophilic Balance) or Strata-X.
-
Protocol:
-
Condition: Methanol (2 mL) followed by Water/0.1% Acetic Acid (2 mL).
-
Load: Sample diluted in 5% MeOH (pH 4.0).
-
Wash: 5% MeOH in Water (removes salts/proteins).
-
Elution: 100% Methanol or Ethyl Acetate (collects oxylipins).
-
Reconstitution: Evaporate under N2; reconstitute in 50:50 MeOH:Water.
-
LC-MS/MS Parameters
-
Column: C18 Reverse Phase (e.g., Agilent ZORBAX Eclipse Plus or Phenomenex Kinetex), 1.8 µm, 2.1 x 100 mm.
-
Mobile Phase:
-
Ionization: Electrospray Ionization (ESI) in Negative Mode .
MRM Transitions for this compound:
-
Precursor Ion (Q1): m/z 361.2 [M-H]⁻
-
Product Ion (Q3): m/z 205.1 (Quantifier), m/z 113.1 (Qualifier).
-
Note: Transitions may vary slightly based on collision energy optimization; m/z 205 corresponds to cleavage adjacent to the diol functionality.
-
Workflow Visualization
Figure 2: Step-by-step lipidomics workflow for isolating and quantifying DHA metabolites.
Part 4: Critical Quality Control Checks
To ensure E-E-A-T (Experience, Expertise, Authoritativeness, and Trustworthiness) in your data, validate the following:
-
Artifact Prevention: 10,11-EpDPE is acid-labile. If your extraction pH is too low (<3.0), the epoxide will chemically hydrolyze into the diol during processing, creating a false positive for sEH activity in KO mice. Always maintain pH ~4.0-6.0 during extraction.
-
Chiral Separation: sEH is stereoselective. While most routine analyses quantify the racemic (±) mixture, chiral columns can distinguish between the enzymatic hydrolysis (specific enantiomer) and chemical hydrolysis (racemic).
-
Background Subtraction: Always run a "blank" extraction using saline spiked with internal standards to quantify background noise in the diol channel.
References
-
Morisseau, C., et al. (2010).[2] Naturally occurring monoepoxides of eicosapentaenoic acid and docosahexaenoic acid are bioactive antihyperalgesic lipids. Journal of Lipid Research.[3] Link
-
Yang, J., et al. (2011). Quantitative profiling of oxylipins through comprehensive LC-MS/MS analysis: application in cardiac surgery. Journal of Lipid Research.[3] Link
-
Wagner, K., et al. (2014). Soluble Epoxide Hydrolase Inhibition Modulates Inflammation and Autophagy in Obese Adipose Tissue and Liver. Proceedings of the National Academy of Sciences (PNAS). Link
-
Bettaieb, A., et al. (2013). Soluble epoxide hydrolase deficiency or inhibition attenuates diet-induced endoplasmic reticulum stress in liver and adipose tissue. Journal of Biological Chemistry. Link
-
Arnold, C., et al. (2010). Arachidonic acid-metabolizing cytochrome P450 enzymes are targets of {omega}-3 fatty acids.[5][6] Journal of Biological Chemistry. Link
Sources
- 1. iris.univr.it [iris.univr.it]
- 2. caymanchem.com [caymanchem.com]
- 3. edoc.mdc-berlin.de [edoc.mdc-berlin.de]
- 4. Lipidome modulation by dietary omega-3 polyunsaturated fatty acid supplementation or selective soluble epoxide hydrolase inhibition suppresses rough LPS-accelerated glomerulonephritis in lupus-prone mice - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Inhibition of soluble epoxide hydrolase modulates inflammation and autophagy in obese adipose tissue and liver: Role for omega-3 epoxides - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Dietary omega-3 fatty acids modulate the eicosanoid profile in man primarily via the CYP-epoxygenase pathway - PMC [pmc.ncbi.nlm.nih.gov]
comparative stability of (±)10(11)-DiHDPA and its epoxide precursor
Executive Summary
This guide provides a technical comparison between (±)10(11)-EpDPA (the epoxide precursor) and (±)10(11)-DiHDPA (the stable diol metabolite). Both compounds are bioactive lipid mediators derived from Docosahexaenoic Acid (DHA) via the Cytochrome P450 (CYP) epoxygenase pathway.[1][2][3]
-
The Core Distinction: 10(11)-EpDPA contains a strained three-membered epoxide ring, making it highly potent but chemically and metabolically labile. It is rapidly hydrolyzed in vivo by soluble Epoxide Hydrolase (sEH) into 10(11)-DiHDPA.
-
The Application: Researchers must handle the epoxide (EpDPA) with strict cold-chain and pH controls to preserve bioactivity. The diol (DiHDPA) serves as a stable biomarker for pathway flux but generally lacks the potent anti-angiogenic and anti-hyperalgesic properties of its precursor.
Part 1: Chemical & Physical Properties
Structural Comparison
The stability difference is rooted in the transition from a strained epoxide ring to a vicinal diol.
| Feature | (±)10(11)-EpDPA (Precursor) | This compound (Metabolite) |
| Formal Name | (±)10,11-epoxy-docosapentaenoic acid | (±)10,11-dihydroxy-docosapentaenoic acid |
| Molecular Formula | C₂₂H₃₂O₃ | C₂₂H₃₄O₄ |
| Key Functional Group | Epoxide (Oxirane) Ring at C10-C11 | Vicinal Diol (Glycol) at C10, C11 |
| Double Bonds | 5 (Pentaenoic) | 5 (Pentaenoic) |
| Chemical Reactivity | High: Susceptible to nucleophilic attack and acid-catalyzed hydrolysis. | Moderate: Stable to hydrolysis; susceptible to oxidative degradation (peroxidation). |
| Physiological State | Transient signaling mediator. | Stable end-product/excretion marker. |
Stability Profile
Chemical Stability (Shelf-Life)
-
10(11)-EpDPA: Stable for ≥1 year at -20°C when stored in ethanol under inert gas (Argon/Nitrogen). The epoxide ring is sensitive to acidic pH (< pH 6.0), which catalyzes non-enzymatic hydrolysis.
-
10(11)-DiHDPA: Stable for ≥2 years at -20°C. The absence of ring strain makes it significantly more robust against pH fluctuations, though it remains sensitive to oxidation due to its polyunsaturated tail.
Metabolic Stability (In Vivo)
-
10(11)-EpDPA: Low. It is a specific substrate for soluble Epoxide Hydrolase (sEH) (Km ≈ 5.1 µM).[4] In tissues with high sEH expression (liver, kidney, brain), the half-life is minutes.
-
10(11)-DiHDPA: High. It accumulates as the downstream metabolite. It is eventually cleared via beta-oxidation or glucuronidation but does not undergo rapid structural conversion like the epoxide.
Part 2: Signaling & Metabolic Pathway
The following diagram illustrates the critical instability node where the bioactive EpDPA is converted to the stable DiHDPA.
Caption: The CYP450-sEH axis.[2][5][6][7] The bioactive 10(11)-EpDPA is rapidly degraded by sEH into the stable, less active 10(11)-DiHDPA.
Part 3: Experimental Protocols for Stability Assessment
Handling & Storage (Best Practices)
To ensure experimental validity, strict handling protocols are required to prevent artificial degradation of the epoxide.
| Parameter | 10(11)-EpDPA (Epoxide) | 10(11)-DiHDPA (Diol) |
| Solvent | Ethanol (purge with Argon). Avoid acidic buffers. | Ethanol or DMSO.[6][8] |
| Plasticware | Glass vials only. Epoxides can sorb to plastics; plasticizers can interfere with MS. | Glass preferred; high-quality PP acceptable for short term. |
| Thawing | Thaw on ice. Use immediately. | Thaw at room temp. Vortex gently. |
| Buffer pH | Keep pH > 7.4. Acidic pH destroys the epoxide. | pH 6.0–8.0 is acceptable. |
Protocol: In Vitro Metabolic Stability Assay (sEH Activity)
This protocol validates the stability difference by measuring the conversion rate of EpDPA to DiHDPA in tissue microsomes or recombinant sEH.
Materials:
-
Substrate: (±)10(11)-EpDPA (100 µM stock in EtOH).
-
Enzyme: Recombinant human sEH or Mouse Liver Microsomes.
-
Buffer: Tris-HCl (25 mM, pH 7.[7]4) + 0.1 mg/mL BSA (Fatty acid free).[7]
-
Stop Solution: Ice-cold Methanol containing Internal Standard (e.g., d11-11,12-DHET or 9,10-dihyoxy-heptadecanoic acid).
Workflow:
-
Pre-incubation: Dilute enzyme in Tris-HCl buffer at 37°C for 5 minutes.
-
Initiation: Add 10(11)-EpDPA (Final concentration 1–50 µM). Keep Ethanol < 1%.
-
Time-Course: Aliquot 100 µL at t = 0, 5, 10, 15, 30, 60 min.
-
Quenching: Immediately transfer aliquot into 200 µL Ice-cold Methanol/IS mix. Vortex for 10s.
-
Extraction: Centrifuge at 10,000 x g for 10 min at 4°C to precipitate proteins.
-
Analysis: Inject supernatant into LC-MS/MS (MRM mode).
Data Analysis:
-
Plot [EpDPA] remaining vs. Time.
-
Plot [DiHDPA] appearance vs. Time.
-
Result: You should observe a mono-exponential decay of EpDPA mirroring a linear/logarithmic accumulation of DiHDPA.
Protocol: Chemical Stability (Acid Challenge)
To verify the chemical lability of the epoxide precursor:
-
Prepare 10 µM 10(11)-EpDPA in PBS adjusted to pH 3.0, 5.0, and 7.4.
-
Incubate at Room Temperature.
-
Analyze aliquots at 0, 1, and 4 hours via LC-MS/MS.
-
Expectation: At pH 3.0, >90% degradation within 1 hour. At pH 7.4, <5% degradation.
Part 4: Visualization of Stability Testing Workflow
Caption: Workflow for validating the comparative stability of EpDPA and DiHDPA using LC-MS/MS.
References
-
Morisseau, C., et al. (2010). Naturally occurring monoepoxides of eicosapentaenoic acid and docosahexaenoic acid are bioactive antihyperalgesic lipids.[1] Journal of Lipid Research, 51(12), 3481–3490. [Link]
-
Zhang, G., et al. (2013). Epoxy metabolites of docosahexaenoic acid (DHA) inhibit angiogenesis, tumor growth, and metastasis. Proceedings of the National Academy of Sciences, 110(16), 6530-6535. [Link]
-
Wagner, K., et al. (2017). Soluble Epoxide Hydrolase as a Therapeutic Target for Pain, Inflammatory and Neurodegenerative Diseases.[2][9] Pharmacology & Therapeutics, 180, 62-76. [Link]
Sources
- 1. The Role of Long Chain Fatty Acids and Their Epoxide Metabolites in Nociceptive Signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Relative Importance of Soluble and Microsomal Epoxide Hydrolases for the Hydrolysis of Epoxy-Fatty Acids in Human Tissues [mdpi.com]
- 3. Epoxy metabolites of docosahexaenoic acid (DHA) inhibit angiogenesis, tumor growth, and metastasis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. caymanchem.com [caymanchem.com]
- 5. Stabilized epoxygenated fatty acids regulate inflammation, pain, angiogenesis and cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 6. caymanchem.com [caymanchem.com]
- 7. Naturally occurring monoepoxides of eicosapentaenoic acid and docosahexaenoic acid are bioactive antihyperalgesic lipids - PMC [pmc.ncbi.nlm.nih.gov]
- 8. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
- 9. Relative Importance of Soluble and Microsomal Epoxide Hydrolases for the Hydrolysis of Epoxy-Fatty Acids in Human Tissues [escholarship.org]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
